2-Amino-5-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-33-3 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-5-methylbenzamide
CAS Number: 40545-33-3
This technical guide provides an in-depth overview of 2-Amino-5-methylbenzamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, analytical characterization, and its crucial role as a dihydropyrimidine dehydrogenase (DPD) inhibitor in the context of cancer research and chemotherapy.
Core Compound Properties
This compound is a benzamide derivative with the following key properties:
| Property | Value |
| CAS Number | 40545-33-3 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 178 °C |
| SMILES | CC1=CC(=C(C=C1)N)C(=O)N |
| InChI | 1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the reduction of 5-Methyl-2-nitrobenzamide.
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide
Materials:
-
5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol)
-
Methanol (300 mL)
-
10% Palladium on carbon (Pd/C) catalyst (2.50 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
5-Methyl-2-nitrobenzamide is dissolved in methanol in a suitable reaction vessel.[1]
-
10% Palladium on carbon catalyst is carefully added to the solution.[1]
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.[1]
-
Upon completion of the reaction, the insoluble palladium catalyst is removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound as a white powder.[1]
-
The typical yield for this reaction is approximately 99%.[1]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely available in the public domain, the following sections describe the expected results and provide representative data from closely related benzamide derivatives for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the amide protons, and the methyl group protons. The chemical shifts and splitting patterns will be characteristic of the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Representative HPLC Conditions for a Benzamide Analog:
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ would be observed at m/z 150.18.
Role in Drug Development: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
This compound is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2]
Dihydropyrimidine Dehydrogenase (DPD) Metabolic Pathway
The DPD enzyme, encoded by the DPYD gene, plays a critical role in breaking down uracil and thymine.[3] It is also responsible for the degradation of fluoropyrimidine drugs like 5-FU.[4][5] Inhibition of DPD can prevent the rapid breakdown of 5-FU, thereby increasing its therapeutic efficacy and potentially allowing for lower doses, which can reduce side effects.
Figure 1: Dihydropyrimidine Dehydrogenase (DPD) Metabolic Pathway and Inhibition by this compound.
Experimental Workflow for DPD Inhibition Assay
A common method to assess the inhibitory potential of compounds like this compound on DPD activity involves incubating the compound with a source of the enzyme (such as cancer cell lysates or purified DPD) and its substrate, and then measuring the rate of product formation.
Figure 2: Experimental Workflow for Determining the IC50 of a DPD Inhibitor.
Conclusion
This compound is a well-characterized compound with a straightforward synthesis. Its significance in medicinal chemistry, particularly as a potent inhibitor of dihydropyrimidine dehydrogenase, makes it a valuable tool for researchers in oncology and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation and application of this compound in the development of novel cancer therapeutics.
References
- 1. uab.edu [uab.edu]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents [patents.google.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of 2-Amino-5-methylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzamide derivatives. This guide consolidates key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for further investigation and application of this compound.
Introduction
This compound is an organic compound belonging to the benzamide class of molecules. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antipsychotic, antiemetic, and potential anticancer properties. This compound, in particular, has been identified as a potential inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme playing a crucial role in the metabolism of pyrimidine-based chemotherapeutic agents. Understanding the molecular structure and properties of this compound is paramount for the rational design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a methyl group at position 5, and a carboxamide group at position 1.
Chemical Structure:
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 40545-33-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Melting Point | 178 °C | |
| Appearance | White powder | [1] |
| SMILES | Cc1ccc(c(c1)C(=O)N)N | |
| InChI Key | LLSGVPKOCZZLTF-UHFFFAOYSA-N |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral characteristics are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, the amide protons, and the methyl protons. The anticipated chemical shifts (δ) in ppm are outlined in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 6.5 - 7.5 | m | 3H |
| Amine (-NH₂) | 4.5 - 5.5 | br s | 2H |
| Amide (-CONH₂) | 7.5 - 8.5 | br s | 2H |
| Methyl (-CH₃) | 2.2 - 2.4 | s | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the eight distinct carbon atoms are presented in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Amide) | 168 - 172 |
| C-NH₂ | 145 - 150 |
| C-CH₃ | 130 - 135 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are listed in Table 4.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| N-H (Amide) | Stretching | 3150 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=O (Amide) | Stretching (Amide I) | 1650 - 1680 |
| N-H (Amide) | Bending (Amide II) | 1580 - 1620 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern would likely involve the loss of the amide group (-CONH₂) and other characteristic fragments.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide
Materials:
-
5-Methyl-2-nitrobenzamide
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) in a suitable reaction vessel.[1]
-
Carefully add 10% palladium on carbon catalyst (2.50 g) to the solution.[1]
-
Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), remove the insoluble palladium catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white powder (12.4 g, 99% yield).[1]
The workflow for this synthesis is illustrated in the following diagram.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).
Dihydropyrimidine Dehydrogenase (DPD) Inhibition
By inhibiting DPD, this compound can prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and enhancing its cytotoxic effects against tumor cells.[2] This mechanism is of significant clinical interest as it could potentially allow for lower doses of 5-FU, reducing its associated toxic side effects. The inhibition of DPD by benzamide derivatives is generally competitive, where the inhibitor competes with the natural substrates (uracil and thymine) and fluoropyrimidines for the active site of the enzyme.[2]
The proposed signaling pathway for the potentiation of 5-FU activity through DPD inhibition is depicted below.
Solubility
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a molecule with significant potential in the field of drug development, primarily due to its inhibitory activity against dihydropyrimidine dehydrogenase. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic characteristics, a reliable synthesis protocol, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further studies into the therapeutic applications of this and related benzamide derivatives. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its full therapeutic potential.
References
An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino-5-methylbenzamide, a compound recognized for its role as an inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By inhibiting DPD, this compound effectively modulates the metabolic pathway of pyrimidines, leading to significant downstream consequences on cellular processes. This guide will delve into the core mechanism of DPD inhibition, the subsequent effects on DNA, RNA, and protein synthesis, and provide detailed experimental protocols for the key assays cited. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Introduction
This compound is a small molecule that has garnered interest in the scientific community for its biological activity. Its primary identified mechanism of action is the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme of critical importance in both endogenous pyrimidine metabolism and the pharmacology of fluoropyrimidine-based chemotherapies. Understanding the intricacies of how this compound exerts its effects is crucial for exploring its therapeutic potential, particularly in the context of combination cancer therapies.
Core Mechanism of Action: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
The central mechanism of action of this compound is its potent inhibition of dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the breakdown of pyrimidine bases, including thymine and uracil. This enzymatic activity is also the primary route of detoxification for fluoropyrimidine drugs such as 5-fluorouracil (5-FU).
By inhibiting DPD, this compound leads to an accumulation of DPD substrates. In a clinical setting, this inhibition is particularly relevant as it can significantly increase the bioavailability and prolong the half-life of co-administered 5-FU. This potentiation of 5-FU's efficacy stems from the increased conversion of 5-FU into its active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
The primary consequence of DPD inhibition in the context of 5-FU therapy is the enhanced inhibition of thymidylate synthase (TS) by FdUMP. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately triggering cell death in rapidly dividing cancer cells.
Furthermore, the increased levels of FdUTP and FUTP lead to their misincorporation into DNA and RNA, respectively. This incorporation disrupts the normal function of these nucleic acids, contributing to the overall cytotoxicity of 5-FU.
Signaling Pathways and Cellular Processes Affected
The inhibition of DPD by this compound initiates a cascade of events that disrupt key cellular signaling pathways and processes, primarily centered around nucleotide metabolism.
Pyrimidine Catabolism Pathway
The direct target of this compound is the pyrimidine catabolism pathway. By blocking DPD, the initial and rate-limiting step, the entire pathway is effectively stalled.
Figure 1: Inhibition of the Pyrimidine Catabolism Pathway by this compound.
Disruption of Nucleotide Biosynthesis and Macromolecular Synthesis
The downstream consequences of DPD inhibition, particularly when 5-FU is present, are the disruption of DNA, RNA, and protein synthesis. This occurs through the mechanisms described in Section 2.
Figure 2: Downstream effects of DPD inhibition by this compound in the presence of 5-Fluorouracil.
Quantitative Data
Similarly, quantitative data on the growth inhibition of various cancer cell lines by this compound alone is limited. However, studies on related benzamide derivatives have demonstrated cytotoxic effects. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been shown to inhibit the viability of Jurkat and HL-60RG human leukemia cell lines in a dose-dependent manner. Benzamidoximes with chloride substitutes caused a significant decrease in cell growth, which was transient at 5 µM (below the IC50) and long-lasting at 10 µM (above the IC50).
The key application of this compound is in the potentiation of 5-FU cytotoxicity. The degree of this potentiation would be dependent on the cell line, the concentrations of both compounds, and the intrinsic DPD activity of the cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This assay is designed to measure the enzymatic activity of DPD and the inhibitory effect of compounds like this compound.
Principle: The assay measures the rate of conversion of a substrate (e.g., radiolabeled uracil or thymine) to its dihydrogenated product. The inhibition of this conversion in the presence of an inhibitor is quantified.
Materials:
-
Purified or recombinant DPD enzyme
-
[3H]-Uracil or [3H]-Thymine
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and dithiothreitol)
-
This compound (or other test inhibitors)
-
Scintillation cocktail and counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the DPD enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-Uracil or [3H]-Thymine).
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by adding cold TCA.
-
Separate the unreacted substrate from the product using a suitable method (e.g., charcoal adsorption or HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the percentage of DPD inhibition for each concentration of the inhibitor compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Experimental workflow for the Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of this compound, alone or in combination with 5-FU, on the viability and proliferation of cancer cells.
Principle: Colorimetric or fluorometric assays are used to measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
5-Fluorouracil
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, 5-FU, or a combination of both. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.
DNA, RNA, and Protein Synthesis Inhibition Assays
These assays measure the rate of incorporation of radiolabeled precursors into newly synthesized macromolecules.
Principle: Cells are incubated with a radiolabeled precursor ([3H]-thymidine for DNA, [3H]-uridine for RNA, or [35S]-methionine/[3H]-leucine for protein). The amount of radioactivity incorporated into the respective macromolecule is quantified as a measure of its synthesis rate.
General Procedure:
-
Culture cells to a desired confluency in appropriate plates.
-
Treat the cells with the test compound(s) for a specified duration.
-
Add the respective radiolabeled precursor to the culture medium and incubate for a short period (pulse-labeling).
-
Stop the incorporation by washing with ice-cold PBS.
-
Lyse the cells and precipitate the macromolecules using an appropriate acid (e.g., TCA).
-
Collect the precipitate on a filter and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Normalize the incorporated radioactivity to the total protein content or cell number.
-
Calculate the percentage of inhibition of synthesis compared to control cells.
Conclusion
This compound's primary mechanism of action is the inhibition of dihydropyrimidine dehydrogenase, a key enzyme in pyrimidine catabolism. This activity has significant implications for modulating the efficacy of fluoropyrimidine-based chemotherapies. By blocking the degradation of 5-FU, this compound can enhance its cytotoxic effects by promoting the disruption of DNA and RNA synthesis. Further research to determine the specific potency (IC50) of this compound against DPD and to conduct detailed cellular studies is warranted to fully elucidate its therapeutic potential as a chemosensitizing agent. The experimental protocols provided in this guide offer a framework for such investigations.
Unveiling the Biological Potential of 2-Amino-5-methylbenzamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the reported biological activities of 2-Amino-5-methylbenzamide. While the compound is noted in scientific literature for its potential as a dihydropyrimidine dehydrogenase inhibitor and its antiproliferative effects through the inhibition of macromolecular synthesis, detailed quantitative data in the public domain is limited. This document collates the available information, presents generalized experimental protocols for investigating these activities, and visualizes the potential mechanisms and experimental workflows to support further research and drug development efforts.
Core Biological Activities
This compound has been primarily associated with two key biological activities: the inhibition of dihydropyrimidine dehydrogenase and a general antiproliferative effect on cancer cells.
Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1] It plays a crucial role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[2][3] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving 5-FU.[4]
Table 1: Quantitative Data for Known Dihydropyrimidine Dehydrogenase Inhibitors
| Compound | IC50 Value | Enzyme Source | Notes |
| Gimeracil | ~30 nM | Recombinant Human DPD | Potent, clinically used DPD inhibitor. |
| Eniluracil | ~1 µM | Human Liver Cytosol | Irreversible inhibitor of DPD. |
| 5-Iodouracil | - | - | Known to inactivate DPD.[1] |
| This compound | Data not available | - | Reported as a potent inhibitor. |
Antiproliferative Activity and Inhibition of Macromolecular Synthesis
This compound is also reported to inhibit the growth of tumor cell lines. This antiproliferative effect is attributed to its ability to inhibit the synthesis of DNA, RNA, and protein. While specific data for the parent compound is scarce, numerous derivatives of 2-aminobenzamide have been synthesized and evaluated for their cytotoxic activities against a range of cancer cell lines. This suggests that the 2-aminobenzamide scaffold is a promising starting point for the development of novel anticancer agents. Table 2 summarizes the antiproliferative activity of selected 2-aminobenzamide derivatives to illustrate the potential of this chemical class.
Table 2: Antiproliferative Activity of Selected 2-Aminobenzamide Derivatives
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analog | - | Jurkat (T-cell lymphoma) | < 10 |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analog | - | HL-60RG (leukemia) | < 10 |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide | Compound 17t | NCI tumor cell line panel | - |
| Thieno[2-3-b]pyridine derivative | Compound 7h | HCT116 (colorectal) | 0.025 - 0.05 |
| Thieno[2-3-b]pyridine derivative | Compound 7i | MDA-MB-231 (breast) | 0.025 - 0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This spectrophotometric assay measures DPD activity by monitoring the oxidation of NADPH.
-
Principle: DPD catalyzes the reduction of a substrate (e.g., uracil or 5-FU) using NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is measured by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified or recombinant DPD enzyme
-
NADPH
-
Substrate (Uracil or 5-Fluorouracil)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
UV/Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme in a cuvette.
-
Add varying concentrations of this compound to the experimental cuvettes and a vehicle control (e.g., DMSO) to the control cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (uracil or 5-FU).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of NADPH consumption).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against compound concentration to determine the IC50 value.
-
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[5][6]
-
Principle: [³H]-Thymidine is a radiolabeled nucleoside that is incorporated into newly synthesized DNA during replication. A decrease in its incorporation indicates inhibition of DNA synthesis.
-
Materials:
-
Cultured cells
-
[³H]-Thymidine
-
This compound
-
Cell harvester
-
Filter mats
-
Scintillation fluid and counter
-
-
Procedure:
-
Culture cells in a multi-well plate.
-
Treat cells with varying concentrations of this compound for a desired duration.
-
Add [³H]-thymidine to each well and incubate for 4-6 hours.[5]
-
Harvest the cells onto a filter mat.[5]
-
Wash the filter mat to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity of the filter mat using a liquid scintillation counter.[5]
-
Calculate the percentage of inhibition of DNA synthesis compared to the untreated control.
-
RNA Synthesis Inhibition Assay (EU Incorporation)
This assay uses a non-radioactive method to measure global RNA synthesis.[7]
-
Principle: 5-Ethynyluridine (EU), a uridine analog, is incorporated into nascent RNA. The ethynyl group is then detected via a click chemistry reaction with a fluorescent azide, and the fluorescence is quantified.[7]
-
Materials:
-
Cultured cells
-
5-Ethynyluridine (EU)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100)
-
Click reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Add EU to the culture medium and incubate for 30-60 minutes to label newly synthesized RNA.[7]
-
Fix and permeabilize the cells.
-
Add the click reaction cocktail and incubate in the dark for 30 minutes.[7]
-
Wash the cells to remove excess reagents.
-
Measure the fluorescence intensity.
-
Calculate the percentage of RNA synthesis inhibition relative to the control.
-
Protein Synthesis Inhibition Assay (SUnSET)
The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis.
-
Principle: Puromycin, an analog of the 3' end of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides are then detected by Western blotting using an anti-puromycin antibody.[8]
-
Materials:
-
Cultured cells
-
This compound
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-puromycin antibody
-
Standard Western blotting reagents and equipment
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-15 minutes).[8]
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-puromycin antibody.
-
Detect the signal using a chemiluminescent substrate.
-
The intensity of the signal corresponds to the rate of protein synthesis.
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the potential mechanisms of action of this compound and a general experimental workflow.
Caption: DPD's role in pyrimidine metabolism and its inhibition.
Caption: Inhibition of macromolecular synthesis pathways.
Caption: General workflow for drug discovery and development.
Conclusion and Future Directions
This compound presents an intriguing chemical scaffold with reported biological activities relevant to cancer therapy. Its potential as a dihydropyrimidine dehydrogenase inhibitor and an antiproliferative agent that targets macromolecular synthesis warrants further investigation. The lack of extensive, publicly available quantitative data highlights a significant opportunity for future research.
Key areas for future studies should include:
-
Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against purified DPD and a comprehensive panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with its targets and confirming the downstream effects on cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Building upon the existing research on 2-aminobenzamide derivatives to optimize the potency and selectivity of this compound class.
This technical guide provides a foundational framework for researchers to pursue these investigations and unlock the full therapeutic potential of this compound and related compounds.
References
- 1. uniprot.org [uniprot.org]
- 2. usbio.net [usbio.net]
- 3. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Amino-5-methylbenzamide: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methylbenzamide is an aromatic organic compound with potential applications in biochemical research. This technical guide provides a comprehensive overview of its discovery and history, although primary literature on its initial synthesis remains elusive. The document details a robust experimental protocol for its synthesis via the reduction of 5-methyl-2-nitrobenzamide. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide explores its reported, though not yet fully substantiated in peer-reviewed literature, biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPYD) and its potential downstream effects on DNA, RNA, and protein synthesis. Detailed, generalized experimental protocols for assessing such biological activities are provided, alongside conceptual signaling pathway and workflow diagrams to guide future research.
Introduction
This compound (CAS No. 40545-33-3) is a substituted benzamide derivative. While its historical discovery and initial synthesis are not well-documented in readily accessible scientific literature, its chemical structure lends itself to potential applications in medicinal chemistry and biochemical research. Commercial suppliers have reported its activity as an inhibitor of dihydropyrimidine dehydrogenase (DPYD), an enzyme of significant interest in cancer research and pharmacology. This guide aims to consolidate the available information on this compound, providing a foundation for researchers interested in its synthesis, characterization, and potential biological activities.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Spectroscopic data, while not extensively published in peer-reviewed journals, can be obtained from commercial suppliers. The following tables provide a summary of its key characteristics and representative spectroscopic data based on known chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40545-33-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Melting Point | 178 °C | [1] |
| Appearance | White powder | [2] |
| SMILES | Cc1ccc(c(c1)C(=O)N)N | |
| InChI Key | LLSGVPKOCZZLTF-UHFFFAOYSA-N |
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks / Shifts |
| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 6.5-7.5 ppm (m, 3H)Amine protons (NH₂): δ ~5.0 ppm (s, 2H, broad)Amide protons (CONH₂): δ ~7.0-8.0 ppm (s, 2H, broad)Methyl protons (CH₃): δ ~2.2 ppm (s, 3H) |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (C=O): δ ~170 ppmAromatic carbons: δ 110-150 ppmMethyl carbon (CH₃): δ ~20 ppm |
| IR (KBr, cm⁻¹) | N-H stretch (amine & amide): 3400-3200 cm⁻¹ (broad)C=O stretch (amide): ~1650 cm⁻¹C-N stretch: ~1400 cm⁻¹Aromatic C-H stretch: ~3100-3000 cm⁻¹ |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 150 |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzamide.
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide[2]
Materials:
-
5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol)
-
Methanol (300 mL)
-
10% Palladium on carbon (Pd/C) catalyst (2.50 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) in a suitable reaction vessel.
-
Carefully add the 10% palladium on carbon catalyst (2.50 g) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), remove the insoluble palladium catalyst by filtration.
-
Concentrate the filtrate using a rotary evaporator to yield this compound.
Expected Yield: 12.4 g (99%) of a white powder[2].
Biological Activity and Potential Mechanisms of Action
Disclaimer: The biological activities described below are based on information from commercial suppliers and have not been substantiated by primary, peer-reviewed scientific literature. The proposed mechanisms and pathways are therefore theoretical and intended to guide future research.
This compound is reported to be a potent inhibitor of dihydropyrimidine dehydrogenase (DPYD)[1]. DPYD is the initial and rate-limiting enzyme in the catabolism of pyrimidines (uracil and thymine) and fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU). Inhibition of DPYD can lead to increased bioavailability and toxicity of 5-FU.
Furthermore, it is suggested that this compound may inhibit the synthesis of DNA, RNA, and protein in various human cell lines[1]. This could be a downstream effect of disrupting nucleotide biosynthesis or through other currently unknown mechanisms.
Proposed Signaling Pathway: DPYD Inhibition and Effects on Nucleotide Synthesis
Inhibition of DPYD would lead to an accumulation of its substrates. The broader implication of inhibiting nucleotide biosynthesis, as suggested, would disrupt the production of precursors for DNA and RNA synthesis, ultimately leading to a halt in protein synthesis and cell proliferation.
Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of a compound against DPYD.
Principle: The activity of DPYD can be measured by monitoring the NADPH-dependent reduction of a substrate (e.g., uracil or 5-FU) spectrophotometrically. The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.
Materials:
-
Purified DPYD enzyme
-
NADPH
-
Uracil (or 5-Fluorouracil)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPYD enzyme in a quartz cuvette.
-
Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37 °C for 5 minutes.
-
Initiate the reaction by adding the substrate (uracil or 5-FU).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a readily synthesizable compound with reported, albeit unconfirmed in primary literature, biological activity as a DPYD inhibitor. This guide provides the essential information currently available on its synthesis and properties. Significant opportunities exist for future research to:
-
Uncover the historical context of its first synthesis and discovery.
-
Validate its biological activity through rigorous, peer-reviewed studies to confirm its inhibitory effect on DPYD and elucidate its mechanism of action on DNA, RNA, and protein synthesis.
-
Determine quantitative measures of its biological activity, such as IC₅₀ or Kᵢ values.
-
Explore its potential as a pharmacological tool or as a scaffold for the development of novel therapeutics.
The information and protocols provided herein serve as a valuable starting point for researchers to further investigate the chemical and biological landscape of this compound.
References
2-Amino-5-methylbenzamide as a Dihydropyrimidine Dehydrogenase Inhibitor: A Technical Guide
Disclaimer: While 2-Amino-5-methylbenzamide is listed by commercial suppliers as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), a thorough review of publicly available scientific literature and patent databases did not yield primary research articles detailing its specific quantitative inhibitory activity (e.g., IC50, Ki), comprehensive experimental protocols for its use, or its precise mechanism of action. Therefore, this guide will provide an in-depth overview of dihydropyrimidine dehydrogenase inhibition as a therapeutic strategy, using well-characterized inhibitors as examples, to serve as a valuable resource for researchers, scientists, and drug development professionals. The methodologies and data presented herein are representative of the field and should be adapted for the specific inhibitor under investigation.
Introduction to Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil dehydrogenase, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1] This enzyme plays a critical role in the metabolism of fluoropyrimidine-based chemotherapy drugs such as 5-fluorouracil (5-FU) and its prodrugs, capecitabine and tegafur.[2][3] More than 80-90% of an administered 5-FU dose is catabolized by DPD into inactive metabolites.[2]
The clinical significance of DPD is profound. Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe, life-threatening toxicity in patients receiving standard doses of fluoropyrimidine chemotherapy.[4][5] Conversely, elevated DPD activity in tumors can lead to rapid drug inactivation and contribute to treatment resistance.
The Rationale for DPD Inhibition
Inhibition of DPD is a key strategy in oncology to enhance the therapeutic index of fluoropyrimidine drugs.[2] By blocking the rapid degradation of 5-FU, DPD inhibitors can increase its bioavailability and prolong its half-life, leading to higher concentrations of the active drug in tumor cells.[2] This approach aims to improve the anti-cancer efficacy of 5-FU and overcome DPD-mediated resistance.[1] Several DPD inhibitors have been developed and are used in clinical practice, often in combination with 5-FU prodrugs.[2][6]
Known Dihydropyrimidine Dehydrogenase Inhibitors
Several small molecules have been identified and characterized as inhibitors of DPD. These inhibitors generally act competitively, competing with the natural substrates (uracil, thymine) and fluoropyrimidines for the active site of the enzyme.[2]
| Inhibitor | Mechanism of Action | Key Quantitative Data |
| Uracil | Competitive inhibitor | Used in a 4:1 molar ratio with tegafur in the combination drug UFT to compete with 5-FU for DPD binding. |
| Eniluracil (Ethynyluracil) | Irreversible inhibitor | Inactivates DPD through covalent modification. Has a Km of 1.6 ± 0.2 μM.[1] |
| Gimeracil | Competitive inhibitor | A component of the oral fluoropyrimidine S-1.[6] |
| 3-Cyano-2,6-dihydroxypyridine | Potent inhibitor | Reported to have an inhibitory activity approximately 2000 times that of uracil.[1] |
Signaling and Metabolic Pathways
Dihydropyrimidine dehydrogenase is the first of three enzymes in the pyrimidine catabolic pathway. It catalyzes the NADPH-dependent reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. The pathway continues with the actions of dihydropyrimidinase and beta-ureidopropionase to ultimately yield beta-alanine and beta-aminoisobutyrate. When 5-fluorouracil is administered, DPD converts it to the inactive metabolite, dihydrofluorouracil (DHFU).
Experimental Protocols
The following is a generalized protocol for an in vitro dihydropyrimidine dehydrogenase (DPD) inhibition assay. This protocol should be optimized based on the specific enzyme source, substrate, and inhibitor being tested.
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on DPD activity.
Materials:
-
Recombinant human DPD enzyme or liver cytosol preparation
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Substrate: Uracil or 5-Fluorouracil
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Eniluracil)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and positive control in DMSO.
-
Prepare working solutions of the inhibitors by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of NADPH and the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Test inhibitor solution (at various concentrations) or vehicle control (buffer with DMSO)
-
DPD enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (Uracil or 5-FU) and NADPH to each well.
-
-
Measurement of DPD Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion
The inhibition of dihydropyrimidine dehydrogenase is a clinically validated strategy to improve the therapeutic outcome of fluoropyrimidine-based cancer chemotherapy. While this compound is cited as a potent DPD inhibitor by commercial entities, the absence of detailed studies in the public domain underscores the need for further research to characterize its inhibitory profile and mechanism of action. The information and protocols provided in this guide offer a framework for the investigation of novel DPD inhibitors, which remains a promising avenue for the development of more effective and safer cancer therapies.
References
- 1. US20180030036A1 - Factor IXa Inhibitors - Google Patents [patents.google.com]
- 2. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. 2-Nitro-5-methylbenzoic acid | CAS#:3113-72-2 | Chemsrc [chemsrc.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-Amino-5-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-5-methylbenzamide (C₈H₁₀N₂O, CAS: 40545-33-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol [1]
-
Melting Point: 178 °C
-
SMILES: Cc1ccc(N)c(c1)C(N)=O
Spectroscopic Data
The following sections present the predicted and estimated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |
| H (Aromatic) | 7.0 - 7.5 | m |
| H (Aromatic) | 6.6 - 6.8 | m |
| H (Aromatic) | 6.5 - 6.7 | m |
| -NH₂ (Amine) | 4.5 - 5.5 | br s |
| -CONH₂ (Amide) | 7.0 - 8.0 | br s |
| -CH₃ (Methyl) | 2.2 - 2.4 | s |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar aromatic amides and substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (δ) |
| C=O (Carbonyl) | 168 - 172 |
| C-NH₂ (Aromatic) | 145 - 150 |
| C-CH₃ (Aromatic) | 130 - 135 |
| C-CONH₂ (Aromatic) | 120 - 125 |
| CH (Aromatic) | 115 - 130 |
| -CH₃ (Methyl) | 20 - 25 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on established correlation tables and data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Infrared Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Absorption Range | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands, sharp to medium |
| N-H Stretch (Amide) | 3150 - 3350 | Two bands, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | 1590 - 1650 | Medium to strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium |
Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| [M+H]⁺ (m/z) | 151.08660 |
| [M+Na]⁺ (m/z) | 173.06854 |
| [M-H]⁻ (m/z) | 149.07204 |
| [M]⁺• (m/z) | 150.07877 |
Note: The predicted m/z values for various adducts are provided.[1] The fragmentation pattern under electron ionization would likely involve the loss of the amide group (-CONH₂) and subsequent fragmentation of the aromatic ring.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis. A background spectrum is typically run on a blank KBr pellet.[4]
Mass Spectrometry (MS)
Mass spectra are generally obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[5][6]
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.[5]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide on the Safety and Handling of 2-Amino-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-methylbenzamide (CAS No: 40545-33-3). The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound.
Chemical and Physical Properties
This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 40545-33-3 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 178 °C | [2] |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Density | No data available | [3] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] The GHS hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[1]
Hazard Pictogram:
(GHS07: Exclamation Mark)
Toxicological Data
| Toxicity Endpoint | Route of Exposure | Species | Value |
| LD50 | Oral | Not available | No data available |
| LD50 | Dermal | Not available | No data available |
| LC50 | Inhalation | Not available | No data available |
Experimental Protocols
While specific experimental safety data for this compound is scarce, the following are summaries of standard OECD guidelines that would be used to assess its acute toxicity.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[5][6][7]
Objective: To determine the LD50 and classify the substance according to the Globally Harmonised System (GHS).[6]
Methodology:
-
Animal Model: Typically, rats are used.[6]
-
Dosing: A stepwise procedure is used, with a starting dose of 300 mg/kg if no prior data is available.[5] Subsequent dosing of additional animals is determined by the observed toxicity.[5]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]
-
Endpoints: The primary endpoint is mortality. Observations of clinical signs, body weight changes, and gross necropsy findings are also recorded.[8]
Acute Dermal Toxicity (OECD Guideline 402)
This guideline outlines the procedure for assessing the potential adverse effects of a substance from a single dermal exposure.[4][9][10]
Objective: To determine the dermal LD50 and identify potential for skin irritation.[9]
Methodology:
-
Animal Model: Rats or rabbits are commonly used.[9]
-
Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[11]
-
Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.[4][11]
-
Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.[4]
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and local skin reactions (erythema and edema) are recorded. A gross necropsy is performed at the end of the study.[4][9]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. |
First Aid Measures
Immediate and appropriate first aid is essential in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.
-
Environmental Precautions: Prevent the substance from entering drains and waterways.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualizations
Safe Handling Workflow
Caption: General workflow for safely handling chemical compounds.
First Aid Procedures for Exposure
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 40545-33-3 | FA71090 [biosynth.com]
- 3. cas 40545-33-3|| where to buy this compound [english.chemenu.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 10. oecd.org [oecd.org]
- 11. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methylbenzamide from 5-methyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of 2-Amino-5-methylbenzamide, a valuable building block in medicinal chemistry, from its nitro precursor, 5-methyl-2-nitrobenzamide. The core of this transformation lies in the selective reduction of the aromatic nitro group to an amine, a fundamental reaction in organic synthesis. This document provides a comparative analysis of various reduction methodologies, detailed experimental protocols, and workflow visualizations to aid researchers in the efficient and safe execution of this synthesis.
Introduction
The transformation of 5-methyl-2-nitrobenzamide to this compound is a critical step in the synthesis of various pharmaceutical compounds. The resulting 2-aminobenzamide moiety serves as a versatile scaffold for the construction of more complex molecular architectures. The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of the amide functionality. This guide explores the most common and effective methods to achieve this transformation with high yield and purity.
Comparative Analysis of Reduction Methodologies
The reduction of an aromatic nitro group to an amine can be accomplished through several reliable methods. The choice of methodology often depends on factors such as substrate compatibility, available equipment, scalability, and cost. The most prevalent methods for the synthesis of this compound from 5-methyl-2-nitrobenzamide are catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions.
| Reduction Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | Methanol, Ethanol | Room Temperature | 1 - 4 | >95% | Requires specialized hydrogenation equipment (e.g., Parr hydrogenator). Catalyst can be pyrophoric.[1] |
| Transfer Hydrogenation | 5-10 mol% Pd/C, Formic acid or Ammonium formate | Methanol, Ethanol | Reflux | 1 - 6 | 85-95% | Avoids the need for high-pressure hydrogen gas.[2] |
| Metal-Mediated Reduction (Fe) | Iron powder, HCl or NH₄Cl | Ethanol/Water, Acetic Acid | 70 - 100 | 2 - 12 | 80-90% | Cost-effective and robust method.[1][3] Requires careful work-up to remove iron salts.[3] |
| Metal-Mediated Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 30 - 50 | 2 - 4 | 70-90% | Milder conditions. Work-up to remove tin salts can be challenging.[4][5] |
Experimental Protocols
The following are detailed experimental protocols for the most common methods of reducing 5-methyl-2-nitrobenzamide.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile.[6]
Materials:
-
5-methyl-2-nitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr apparatus), dissolve 5-methyl-2-nitrobenzamide (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.[2]
Method 2: Metal-Mediated Reduction using Iron (Fe)
This classic and cost-effective method is widely used in industrial applications.[1]
Materials:
-
5-methyl-2-nitrobenzamide
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a solution of 5-methyl-2-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (e.g., 5-10 eq) and ammonium chloride (e.g., 5-10 eq).[3] Alternatively, a solution in ethanol and acetic acid can be used with iron powder.[3]
-
Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring for 2-12 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify with a saturated sodium bicarbonate solution or dilute sodium hydroxide to a pH of 8-10.[3]
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography or recrystallization.
Visualized Workflows and Pathways
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical transformation of 5-methyl-2-nitrobenzamide to this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Amino-5-methylbenzamide and its derivatives, compounds of interest in medicinal chemistry and drug discovery. The methodologies outlined below are based on established chemical transformations and offer routes to a variety of N-substituted analogs.
Introduction
This compound and its derivatives are versatile scaffolds in the development of pharmacologically active agents. Notably, derivatives of this class have been investigated as Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a key target in neurodegenerative diseases such as Parkinson's disease. The protocols provided herein describe common synthetic routes, including the direct amidation of 2-amino-5-methylbenzoic acid and an alternative pathway from 6-methylisatoic anhydride.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the synthesis of various this compound derivatives, providing key reaction parameters and corresponding yields.
| Derivative Name | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-N,5-dimethylbenzamide | 6-Methylisatoic anhydride, Methylamine | THF, 2 hours, room temperature | 56% | [1] |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Methyl-2-aminobenzamide, Sulfonyl chloride | Acetonitrile, 45°C, 5 hours | 90.2% | [2] |
| N-(2-Amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid, 4-Methyl-1,2-phenylenediamine | Pyridine, SnCl₂, heat | 50-60% (reduction step) | [3] |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 5(6)-nitro-1H-benzimidazol-2-amine, 2-chloroacetamides | K₂CO₃, Acetonitrile | 60-94% | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 2-Amino-5-methylbenzamides from 2-Amino-5-methylbenzoic Acid
This protocol details the direct amidation of 2-amino-5-methylbenzoic acid with a primary or secondary amine using a coupling agent.
Materials:
-
2-Amino-5-methylbenzoic acid
-
Amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC or HATU, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted this compound derivative.
Protocol 2: Synthesis of 2-Amino-N,5-dimethylbenzamide from 6-Methylisatoic Anhydride.[1]
This protocol provides an alternative route to N-alkylated derivatives starting from an isatoic anhydride.
Materials:
-
6-Methylisatoic anhydride
-
Methylamine (solution in THF or aqueous)
-
Tetrahydrofuran (THF)
-
Benzene
-
Diethyl ether
Procedure:
-
Dissolve 6-methylisatoic anhydride (1.0 eq) in THF.
-
Add a solution of methylamine (2.1 eq) in THF or water to the reaction mixture.
-
Stir the mixture for 2 hours at room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Azeotrope the residue with benzene to remove any remaining water.
-
Triturate the crude product with diethyl ether twice to afford the purified 2-amino-N,5-dimethylbenzamide.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Caption: General Synthetic Workflow for this compound Derivatives.
LRRK2 Signaling Pathway
This compound derivatives have been identified as potential inhibitors of Leucine-rich repeat kinase 2 (LRRK2). The following diagram depicts a simplified overview of the LRRK2 signaling pathway and its cellular consequences, which are implicated in Parkinson's disease.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 3. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 2-Amino-5-methylbenzamide in Cancer Cell Line Studies
To the esteemed researchers, scientists, and drug development professionals,
Following a comprehensive search of scientific literature, it is important to note that there is a lack of specific published studies on the direct application of 2-Amino-5-methylbenzamide in cancer cell line research. The search did not yield quantitative data, detailed experimental protocols, or elucidated signaling pathways specifically for this compound's anti-cancer effects.
However, the broader class of benzamide derivatives has shown significant promise in oncology research. To provide a valuable context for your work, this document summarizes the activities of structurally related benzamide compounds that have been investigated for their anti-cancer properties. This information may offer insights into the potential mechanisms and applications that could be explored for this compound.
I. Application Notes: Insights from Structurally Related Benzamide Derivatives
While data for this compound is not available, studies on related molecules such as 2-methoxy-5-amino-N-hydroxybenzamide and N-(2-amino-5-chlorobenzoyl)benzamidoxime have demonstrated several key anti-cancer activities. These findings suggest potential avenues of investigation for this compound.
Sensitization to Apoptosis
A notable derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death.[1] This sensitization is achieved through the upregulation of death receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin.[1] This suggests that benzamide derivatives could play a crucial role in overcoming TRAIL resistance in cancer cells.
Inhibition of Pro-inflammatory Pathways
The same derivative, 2-methoxy-5-amino-N-hydroxybenzamide, also exhibits inhibitory effects on the cyclo-oxygenase-2 (COX-2) pathway.[2] COX-2 is a key enzyme in the production of prostaglandins, which are involved in inflammation and can promote cancer cell growth. The ability to inhibit COX-2 suggests a potential anti-inflammatory and anti-proliferative mechanism of action for this class of compounds.[2]
Induction of Cell Cycle Arrest and Apoptosis
Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have shown that they can inhibit the viability of human leukemia cell lines, such as Jurkat and HL-60RG, in a dose-dependent manner.[3] At lower concentrations, these compounds induce a transient cell-cycle delay, while at higher concentrations, they lead to cell death, indicating a potential role in regulating cell proliferation and inducing apoptosis.[3]
II. Data from Related Benzamide Derivatives
The following table summarizes quantitative data from studies on benzamide derivatives that are structurally related to this compound. It is critical to reiterate that this data is not for this compound and should be used for contextual and comparative purposes only.
| Compound | Cell Line | Assay | Result | Reference |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat (T-cell lymphoma), HL-60RG (human leukemia) | Cell Viability | Dose-dependent inhibition of cell viability. | [3] |
| 2-methoxy-5-amino-N-hydroxybenzamide | HT-115 (colon cancer) | Cell Growth/Death | Blocks cell growth and enhances cell death. | [2] |
| 2-methoxy-5-amino-N-hydroxybenzamide | Colon Cancer Cells | TRAIL-induced Apoptosis | Sensitizes cells to TRAIL-induced apoptosis. | [1] |
III. Experimental Protocols (Based on Studies of Related Compounds)
The following are generalized protocols for key experiments based on methodologies reported for related benzamide derivatives. These can serve as a starting point for designing experiments with this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability can be calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in different quadrants will indicate the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., DR5, survivin, cleaved caspase-8, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizations of Potential Mechanisms (Based on Related Compounds)
The following diagrams illustrate the potential signaling pathways and experimental workflows that could be relevant for investigating this compound, based on the mechanisms identified for its structural analogs.
Caption: Potential mechanism of apoptosis sensitization by benzamide derivatives.
Caption: A generalized experimental workflow for screening novel compounds.
References
- 1. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine, inhibits colon cancer cell growth through cyclo-oxygenase-2-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-methylbenzamide in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzamide is a small molecule compound recognized for its role as an inhibitor of dihydropyrimidine dehydrogenase (DPYD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][3][4] By inhibiting DPYD, this compound can modulate the pharmacology of 5-FU, potentially increasing its therapeutic efficacy and mitigating some of its toxic side effects.[2][5] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its DPYD inhibitory activity and its effects on cancer cell viability.
Chemical Properties
| Property | Value |
| CAS Number | 40545-33-3 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 178 °C |
Mechanism of Action
DPYD is responsible for the breakdown of over 80% of an administered dose of 5-FU into inactive metabolites.[1][3] Inhibition of DPYD by compounds like this compound leads to a higher concentration and prolonged availability of the active forms of 5-FU, which can then exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA, ultimately leading to cancer cell death.[1][6]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This table is intended as a template for researchers to populate with their own experimental data.
| Assay | Cell Line | Parameter | Value |
| DPYD Inhibition Assay | Recombinant Human DPYD | IC₅₀ | User-defined value (e.g., in µM) |
| Cell Viability (MTT) Assay - Compound Alone | MCF-7 (Breast Cancer) | IC₅₀ | User-defined value (e.g., in µM) |
| Cell Viability (MTT) Assay - Compound Alone | HCT116 (Colon Cancer) | IC₅₀ | User-defined value (e.g., in µM) |
| Cell Viability (MTT) Assay - in combination with 5-FU (1 µM) | HCT116 (Colon Cancer) | IC₅₀ | User-defined value (e.g., in µM) |
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DPYD enzyme activity.
Materials:
-
Recombinant human DPYD enzyme
-
This compound
-
NADPH
-
Uracil (or 5-Fluorouracil)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare a solution of uracil (or 5-FU) in assay buffer.
-
Dilute the recombinant human DPYD enzyme in assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control).
-
DPYD enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NADPH and uracil (or 5-FU) solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of DPYD inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound, alone or in combination with 5-FU, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (5-FU) (stock solution in DMSO or water)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or 5-FU in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[7]
-
Visualizations
Caption: General workflow for cell viability (MTT) assay.
Caption: Putative signaling pathway of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-5-methylbenzamide as a Precursor for Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the potent insecticide, chlorantraniliprole, utilizing a synthetic pathway starting from the precursor 2-amino-5-methylbenzamide. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in the development of this important agrochemical.
Introduction
This compound and its derivatives are key building blocks in the synthesis of a class of insecticides known as anthranilic diamides. Among these, chlorantraniliprole stands out for its high efficacy against a broad spectrum of lepidopteran pests. Its mode of action involves the selective activation of insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis and death of the target pest.[1][2] This document outlines the synthetic transformation of this compound into the crucial intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, and its subsequent coupling to yield chlorantraniliprole.
Synthetic Pathway Overview
The synthesis of chlorantraniliprole from this compound is a multi-step process. The key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is first synthesized and then coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to form the final product.[2]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for chlorantraniliprole.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of chlorantraniliprole.
Table 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
| Step | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide | DMF | Reflux | 3 | 83 | [3] |
| Chlorination | 2-Amino-3-methylbenzoic acid | Cyanuric chloride | Dichloroethane | 25-30 | 10 | 85 | [4] |
Table 2: Synthesis of N-Methyl-3-methyl-2-amino-benzamide
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amidation | 2-Amino-3-methylbenzoic acid | 30% Methylamine solution, HOBt, EDCI | Dichloromethane | Ice bath to RT | Overnight | 90 | [5] |
Table 3: Synthesis of Chlorantraniliprole
| Step | Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amide Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Methanesulfonyl chloride, 3-Picoline | Propionitrile | -5 to RT | 4 h | 97 | [6] |
| Amide Coupling | N-methyl-3-methyl-2-amino-5-chloro-benzamide | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | EDCI | Dichloromethane | Ice bath to RT | Overnight | 91.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol describes the chlorination of a substituted aminobenzoic acid, a crucial step in forming the backbone of the insecticide precursor.
-
Reaction Setup: In a 100 mL round-bottomed flask, suspend 2-amino-3-methylbenzoic acid (10 mmol) in 50 mL of N,N-dimethylformamide (DMF).
-
Chlorination: Add N-chlorosuccinimide (11 mmol) to the suspension.
-
Reaction: Stir the mixture under reflux conditions for 3 hours.
-
Work-up: After completion, pour the reaction mixture into ice water. Adjust the pH to 6 with dilute hydrochloric acid.
-
Isolation: Filter the resulting precipitate and wash with a small amount of cold ethanol to obtain 2-amino-5-chloro-3-methylbenzoic acid.[3]
Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This one-pot protocol details the conversion of 2-amino-3-methylbenzoic acid to the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Amidation: In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid in an ether solvent. Add a solution of methylamine dropwise while stirring and heat to reflux. After the reaction is complete, extract the product and dry to obtain N-methyl-3-methyl-2-aminobenzamide.[7]
-
Chlorination: Dissolve the N-methyl-3-methyl-2-aminobenzamide in an alkaline solution (e.g., aqueous potassium tert-butoxide). Cool the solution to 12-25°C and add N-chlorosuccinimide (NCS) to carry out the halogenation, yielding N-methyl-3-methyl-2-amino-5-chloro-benzamide.[7]
Protocol 3: Synthesis of Chlorantraniliprole
This protocol outlines the final coupling step to produce chlorantraniliprole.
-
Reaction Setup: In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL). Add 3-picoline (52 mmol).[6]
-
Activation: Cool the mixture to -5°C. Slowly add a solution of methanesulfonyl chloride (24 mmol) dropwise, maintaining the temperature between -5 and 0°C.
-
Coupling Reaction: Stir the mixture for 1 hour at 0-5°C, and then for 3 hours at room temperature.[6]
-
Work-up: Add water (9 mL) dropwise and stir for 1 hour at room temperature.
-
Purification: Filter the mixture. Wash the solid with a 3:1 propionitrile-water solution, followed by propionitrile. Dry the solid under nitrogen to yield chlorantraniliprole. The crude product can be further purified by recrystallization.[6][8]
Mechanism of Action: Ryanodine Receptor Modulation
Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.[7]
Caption: Signaling pathway of chlorantraniliprole.
The binding of chlorantraniliprole to the insect ryanodine receptor locks the channel in an open conformation. This leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting elevated intracellular calcium levels cause continuous muscle contraction and spasms, ultimately leading to paralysis and death of the insect.[2] This mode of action is highly selective for insect ryanodine receptors over their mammalian counterparts, contributing to the favorable safety profile of chlorantraniliprole.[7]
References
- 1. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 7. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110294739B - Chlorantraniliprole purification method - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of 2-Amino-5-methylbenzamide
Introduction
2-Amino-5-methylbenzamide is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity and structural integrity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing purity and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation and confirmation.
This document provides detailed application notes and standardized protocols for the analysis of this compound using both Reverse-Phase HPLC (RP-HPLC) with UV detection and ¹H and ¹³C NMR spectroscopy. These methodologies are designed for researchers, scientists, and drug development professionals involved in quality control and chemical synthesis.
I. High-Performance Liquid Chromatography (HPLC) Analysis
This section details a stability-indicating RP-HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities or degradation products. The method is based on common practices for analyzing aromatic amides.[1][2][3]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 22.0 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation: HPLC Analysis
The following table summarizes representative data for the HPLC analysis of a this compound sample. The method should effectively separate the main peak from potential impurities.[4][5]
Table 1: Representative HPLC Data for this compound Purity Analysis
| Peak ID | Name | Retention Time (min) | Area (%) |
|---|---|---|---|
| 1 | Impurity 1 (e.g., Starting Material) | 4.8 | 0.08 |
| 2 | This compound | 8.5 | 99.85 |
| 3 | Impurity 2 (e.g., Dimer) | 12.1 | 0.07 |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is employed for the definitive structural confirmation of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
1. Instrumentation and Sample Preparation:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer.
-
Sample Weighing: Accurately weigh approximately 15-20 mg of the this compound sample.
-
Solvent: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the sample in a clean NMR tube. DMSO-d₆ is recommended as it effectively dissolves the analyte and allows for the observation of exchangeable amine (-NH₂) and amide (-CONH₂) protons.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved.
2. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Data Presentation: Predicted NMR Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound based on its chemical structure and data from analogous compounds.[6][7][8]
Table 2: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.15 | s | 3H | -CH₃ |
| 5.50 | s (br) | 2H | -NH₂ |
| 6.60 | d, J=8.0 Hz | 1H | Ar-H |
| 6.95 | dd, J=8.0, 2.0 Hz | 1H | Ar-H |
| 7.10 | s (br) | 1H | -CONH₂ |
| 7.45 | d, J=2.0 Hz | 1H | Ar-H |
| 7.65 | s (br) | 1H | -CONH₂ |
s = singlet, d = doublet, dd = doublet of doublets, br = broad
Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 20.5 | -CH₃ |
| 116.0 | Ar-CH |
| 118.5 | Ar-C (quaternary) |
| 125.0 | Ar-CH |
| 128.0 | Ar-C (quaternary) |
| 135.0 | Ar-CH |
| 148.0 | Ar-C (quaternary) |
| 171.0 | -C=O |
III. Integrated Analytical Workflow
The following diagram illustrates the logical workflow for the complete analysis of a this compound sample, from initial preparation to final data interpretation.
Caption: Integrated workflow for HPLC and NMR analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the robust and reliable analysis of this compound. The HPLC method is designed to be a specific and accurate tool for purity assessment, crucial for quality control in a manufacturing or research setting. The NMR analysis protocol offers a definitive method for structural verification. Together, these techniques ensure the identity, purity, and quality of this compound, supporting its application in drug discovery and development.
References
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Applications of 2-Amino-5-methylbenzamide in Medicinal Chemistry: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, the 2-amino-5-methylbenzamide scaffold represents a versatile and valuable starting point for the discovery of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This document provides detailed application notes, experimental protocols, and quantitative data for key areas where this scaffold has demonstrated significant potential: Poly (ADP-ribose) polymerase (PARP) inhibition, kinase modulation, and antimicrobial activity.
Application as a Scaffold for PARP Inhibitors
The benzamide moiety is a well-established pharmacophore for inhibiting Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. By mimicking the nicotinamide portion of the NAD+ substrate, benzamide derivatives can effectively block the catalytic activity of PARP. This is particularly relevant in cancer therapy, where inducing synthetic lethality in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, is a key strategy. The this compound core can be elaborated to create potent PARP inhibitors.
Signaling Pathway: DNA Damage Repair and PARP Inhibition
Single-strand breaks (SSBs) in DNA are primarily repaired through the Base Excision Repair (BER) pathway, where PARP1 plays a crucial role in detecting the damage and recruiting other repair proteins. Inhibition of PARP1 prevents the repair of these SSBs. During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptosis. This selective killing of HR-deficient cancer cells is known as synthetic lethality.[1][2][3]
Quantitative Data: PARP Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected benzamide derivatives against PARP-1.
| Compound ID | Modification on Benzamide Scaffold | PARP-1 IC50 (µM) | Cell Line | Reference |
| 28d | Hydroxamate group | 3.2 | SNU-251 | [4] |
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Histone-Based ELISA)
This protocol is adapted from a general method for assessing PARP-1 activity.[5]
Principle: This assay quantifies the poly(ADP-ribosyl)ation of histone proteins by PARP-1 in the presence of a test inhibitor. The amount of poly(ADP-ribose) (PAR) generated is detected using an anti-pADPr antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) for colorimetric detection.
Materials:
-
High-binding 96-well microplate coated with histone H4
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (2-aminobenzamide derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) for 100% activity and a control without enzyme for 0% activity.
-
Assay Plate Preparation: To the histone H4-coated microplate wells, add 12.5 µL of the diluted test compound or vehicle control.
-
Enzyme and DNA Addition: Prepare a PARP-1/DNA mix in assay buffer and add 12.5 µL to each well. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of NAD+ solution to each well to a final concentration of 10-100 µM to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction by washing the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Application as a Scaffold for Kinase Inhibitors
The 2-aminobenzamide scaffold has been successfully employed in the development of inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders. Modifications of this scaffold have yielded potent inhibitors of IκB kinase (IKK) and various receptor tyrosine kinases.
Signaling Pathway: IKKβ and NF-κB Activation
The canonical NF-κB signaling pathway is a central mediator of inflammation. Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[6][7][8] Activated IKKβ phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation.[6][7][9] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6] 2-Aminobenzamide-based inhibitors can block the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the in vitro inhibitory activity of selected 2-aminobenzamide and related derivatives against various kinases.
| Compound ID | Target Kinase | % Inhibition at 10 nM | IC50 (µM) | Cell Line | Reference |
| 11 | EGFR | 91% | - | - | [10] |
| 13 | EGFR | 92% | - | - | [10] |
| 13 | K562 cells | - | 5.6 | K562 | [10] |
| 15 | HL60 cells | - | 5.6 | HL60 | [10] |
| 28j | K562 cells | - | 6.9 | K562 | [10] |
| 28k | K562 cells | - | 3.6 | K562 | [10] |
| 28l | K562 cells | - | 4.5 | K562 | [10] |
Experimental Protocol: IKKβ Kinase Assay (ADP-Glo™)
This protocol is a generalized method based on commercially available kinase assay kits.[11][12][13]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the remaining ATP from the kinase reaction is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (a peptide substrate for IKKβ)
-
ATP
-
Test compounds (2-aminobenzamide derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Include a vehicle control (DMSO).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of test compound or vehicle
-
2.5 µL of a mixture of IKKtide substrate and ATP in kinase assay buffer
-
2.5 µL of diluted IKKβ enzyme in kinase assay buffer
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Application as Antimicrobial Agents
Derivatives of 2-aminobenzamide have shown promise as antimicrobial agents, exhibiting activity against both bacteria and fungi. The scaffold allows for the introduction of various functional groups that can interact with microbial targets.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2-aminobenzamide derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5a | B. subtilis | 6.25 | [14] |
| 5a | E. coli | 3.12 | [14] |
| 6b | E. coli | 3.12 | [14] |
| 6c | B. subtilis | 6.25 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: The broth microdilution method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.
Materials:
-
Test compounds (2-aminobenzamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified time (e.g., 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its utility in creating potent PARP inhibitors, selective kinase modulators, and effective antimicrobial compounds highlights its versatility. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 9. IKK2 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for 2-Amino-5-methylbenzamide in DNA and RNA Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzamide (2AMB) is a small molecule that has been identified as an inhibitor of DNA, RNA, and protein synthesis in various human cell lines. While the precise mechanisms are still under investigation, it is suggested that 2AMB may interfere with nucleotide biosynthesis pathways. Its potential as an inhibitor of dihydropyrimidine dehydrogenase (DPD) further implicates it in the modulation of pyrimidine catabolism, which can indirectly affect the pool of nucleotides available for DNA and RNA synthesis. These properties make this compound a compound of interest for cancer research and drug development.
These application notes provide an overview of the reported activities of this compound and offer detailed protocols for researchers to investigate its effects on DNA and RNA synthesis.
Reported Biological Activity
This compound has been reported to exhibit inhibitory effects on the synthesis of crucial macromolecules, positioning it as a potential antiproliferative agent. The primary reported activities relevant to this application note include:
-
Inhibition of DNA Synthesis: Prevents the replication of the cellular genome.
-
Inhibition of RNA Synthesis: Hinders the transcription of genetic information from DNA to RNA.
-
Inhibition of Dihydropyrimidine Dehydrogenase (DPD): As the initial and rate-limiting enzyme in the catabolism of uracil and thymine, its inhibition can alter the availability of pyrimidines for nucleotide synthesis.[1][2][3]
The following sections provide detailed experimental protocols to enable researchers to quantify the inhibitory effects of this compound on DNA and RNA synthesis.
Data Presentation: Inhibitory Activity of this compound
Given the limited publicly available quantitative data for this compound's direct inhibition of DNA and RNA synthesis, the following table is presented as a template for researchers to compile their experimental findings. Illustrative data is provided to demonstrate how to present key parameters such as IC50 values.
| Assay Type | Cell Line | Parameter | Value | Reference |
| DNA Synthesis Inhibition | HeLa | IC50 | [Enter Experimental Value] | [Cite Your Data] |
| (BrdU Incorporation) | A549 | IC50 | [Enter Experimental Value] | [Cite Your Data] |
| RNA Synthesis Inhibition | MCF-7 | IC50 | [Enter Experimental Value] | [Cite Your Data] |
| (EU Incorporation) | PC-3 | IC50 | [Enter Experimental Value] | [Cite Your Data] |
Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of this compound on DNA and RNA synthesis in various cancer cell lines.
Experimental Protocols
The following are detailed protocols for assays commonly used to measure the inhibition of DNA and RNA synthesis. These can be adapted to test the effects of this compound.
Protocol 1: DNA Synthesis Inhibition Assay using 5-Bromo-2'-deoxyuridine (BrdU) Incorporation
This method measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[4][5][6][7][8]
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
BrdU Labeling Solution (10 mM in sterile water)[7]
-
Fixing/Denaturing Solution (e.g., 4% paraformaldehyde with 2N HCl)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
96-well microplate (clear bottom, black walls for fluorescence)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known DNA synthesis inhibitor). Incubate for the desired treatment period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[7] Incubate for 1-4 hours at 37°C.[4]
-
Fixation and Denaturation: Remove the culture medium and wash the cells with PBS. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[6]
-
Antibody Incubation: Wash the cells three times with Wash Buffer. Add the anti-BrdU primary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with Wash Buffer. Add the fluorescently labeled secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Detection: Wash the cells three times with Wash Buffer. Add PBS to the wells and measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 495/519 nm for Alexa Fluor 488). Alternatively, visualize the cells using a fluorescence microscope.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: RNA Synthesis Inhibition Assay using 5-Ethynyluridine (EU) Incorporation (Click-iT Assay)
This protocol measures the incorporation of the uridine analog 5-ethynyluridine (EU) into newly transcribed RNA. The incorporated EU is then detected via a click chemistry reaction with a fluorescent azide.[9][10][11]
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
5-Ethynyluridine (EU)
-
Click-iT RNA Alexa Fluor Imaging Kit (containing fluorescent azide, reaction buffer, and additives)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS)
-
96-well microplate (clear bottom, black walls for fluorescence)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls. Incubate for the desired duration (e.g., 6-24 hours).
-
EU Labeling: Add EU to the culture medium to a final concentration of 0.5-1 mM. Incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with Permeabilization Buffer for 15 minutes.
-
Click-iT Reaction: Wash the cells with PBS. Prepare the Click-iT reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Remove the reaction cocktail and wash the cells with Wash Buffer. If desired, counterstain the nuclei with a DNA stain like Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or quantify the total fluorescence intensity per well using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell number (if a nuclear stain is used). Calculate the percentage of RNA synthesis inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for the inhibition of nucleotide synthesis.
Caption: Workflow for DNA Synthesis Inhibition Assay.
References
- 1. DPYD dihydropyrimidine dehydrogenase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Invitrogen™ Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit | Fisher Scientific [fishersci.ca]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Click-iT™ RNA Alexa Fluor™ 594 Imaging Kit 1 kit | Contact Us | Invitrogen™ [thermofisher.com]
Application Notes and Protocols for the Use of 2-Amino-5-methylbenzamide in Dihydropyrimidine Dehydrogenase (DPD) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, plays a crucial role in the metabolism of fluoropyrimidine chemotherapeutic agents such as 5-fluorouracil (5-FU).[1][2] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, a condition that can cause severe or even fatal toxicity in patients treated with standard doses of fluoropyrimidines.[1][2] Consequently, the modulation of DPD activity is of significant interest in oncology to improve the safety and efficacy of these widely used anticancer drugs.
Inhibitors of DPD are valuable research tools for studying pyrimidine metabolism and have potential therapeutic applications in combination with fluoropyrimidine chemotherapy. By inhibiting DPD, the metabolic degradation of 5-FU is reduced, leading to increased bioavailability and potentially enhanced therapeutic efficacy at a lower dose, which could mitigate side effects.
2-Amino-5-methylbenzamide as a DPD Inhibitor
This compound (CAS 40545-33-3) has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase.[3][4] While detailed characterization in peer-reviewed literature is limited, its potential to modulate DPD activity makes it a compound of interest for cancer research and drug development. These application notes provide a generalized protocol for the characterization of this compound as a DPD inhibitor in an enzymatic assay. The following protocols describe how to determine the inhibitory potential of this compound by measuring its effect on DPD activity, typically by monitoring the consumption of the substrate (e.g., uracil or thymine) or the cofactor NADPH.
Dihydropyrimidine Dehydrogenase (DPD) Metabolic Pathway
The following diagram illustrates the catabolic pathway of pyrimidines initiated by DPD and the point of inhibition.
Caption: DPD metabolic pathway and inhibition.
Experimental Protocols
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on DPD activity using a spectrophotometric assay that measures the decrease in absorbance due to NADPH oxidation.
Protocol 1: DPD Inhibition Assay (Spectrophotometric)
1. Materials and Reagents:
-
DPD Enzyme: Purified or recombinant human DPD.
-
Substrate: Uracil or Thymine solution (e.g., 10 mM stock in reaction buffer).
-
Cofactor: NADPH solution (e.g., 10 mM stock in reaction buffer, prepare fresh).
-
Inhibitor: this compound (stock solution in a suitable solvent, e.g., DMSO).
-
Reaction Buffer: Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA and 1 mM DTT.
-
Solvent Control: The same solvent used to dissolve the inhibitor (e.g., DMSO).
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates, incubator.
2. Assay Procedure:
-
Prepare a dilution series of this compound:
-
Prepare a series of dilutions of the inhibitor in the reaction buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., from 0.01 µM to 100 µM).
-
Also, prepare a solvent control (reaction buffer with the same final concentration of the solvent, e.g., 1% DMSO).
-
-
Set up the reaction mixture in a 96-well plate:
-
In each well, add the following in order:
-
Reaction Buffer
-
DPD enzyme solution (to a final concentration of, for example, 10-50 µg/mL)
-
Inhibitor dilution or solvent control.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the enzymatic reaction:
-
Add the substrate (uracil or thymine) to a final concentration of, for example, 100 µM.
-
Immediately add NADPH to a final concentration of, for example, 100 µM to start the reaction.
-
-
Measure DPD activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and thus DPD activity.
-
Calculate the rate of reaction (ΔAbs/min) for each inhibitor concentration and the control.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of solvent control)] * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPD activity.
-
Experimental Workflow for DPD Inhibitor Screening
The following diagram outlines the general workflow for screening and characterizing DPD inhibitors.
References
Formulation of 2-Amino-5-methylbenzamide for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzamide is a small molecule of interest in cancer research. While its precise mechanism of action is still under investigation, preliminary studies suggest that it may function by inhibiting the synthesis of DNA, RNA, and proteins in various human tumor cell lines[1]. Structurally related benzamide compounds have demonstrated a range of biological activities, including the induction of apoptosis and potential inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[2][3]. This document provides detailed application notes and experimental protocols to guide researchers in the formulation and biological evaluation of this compound.
Given the limited publicly available data on this specific compound, the following protocols are based on established methodologies for similar small molecules and should be optimized for your specific experimental needs.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing appropriate formulation and experimental strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 178 °C | [1] |
| Predicted LogP | 0.9 | PubChem |
| Predicted Water Solubility | 5.85 g/L | PubChem |
Formulation for In Vitro Studies
The moderate predicted water solubility of this compound suggests that while it may be soluble in aqueous buffers at lower concentrations, organic solvents will likely be required for preparing high-concentration stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube.
-
Carefully weigh 1.50 mg of this compound powder into the tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each intermediate DMSO dilution to triplicate wells of the medium, creating a 1:100 dilution with a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.
-
Gently mix the plate immediately after adding the compound.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at 0, 2, 6, and 24 hours. The highest concentration that remains clear is the kinetic solubility limit.
In Vitro Biological Assays
The following are standard protocols to assess the biological activity of this compound in cancer cell lines.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 4: Western Blot Analysis for Apoptosis Markers
Objective: To investigate if this compound induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Potential Signaling Pathways and Experimental Workflows
Based on the activity of related benzamide compounds, this compound may exert its anticancer effects through the induction of apoptosis. A potential mechanism involves the inhibition of PARP, leading to an accumulation of DNA damage and activation of the intrinsic apoptotic pathway.
Formulation for In Vivo Studies
For in vivo evaluation, this compound will likely require a formulation that enhances its solubility and stability in a physiologically compatible vehicle. The following is a general protocol for a suspension formulation suitable for oral gavage or intraperitoneal injection in rodent models.
Protocol 5: Preparation of a Suspension Formulation (e.g., 10 mg/mL)
Objective: To prepare a uniform suspension for in vivo administration.
Materials:
-
This compound, micronized powder if available
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG400, 5% Tween® 80, 45% saline)
-
Sterile conical tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle system under sterile conditions. For example, slowly add CMC to sterile water while stirring to create a 0.5% solution.
-
Suspension Formation: Weigh the required amount of this compound and gradually add it to the vehicle while vortexing or stirring to achieve the desired final concentration.
-
Homogenization: Homogenize the suspension using a sonicator or homogenizer to ensure a uniform particle size distribution.
-
Storage: Store the suspension at 4°C, protected from light. Re-homogenize or vortex thoroughly before each administration.
Summary of Quantitative Data (Hypothetical)
As specific experimental data for this compound is limited, the following table is a template for summarizing key quantitative findings from your studies.
| Parameter | Cell Line | Value |
| IC₅₀ (48h) | MCF-7 | [Enter Value] µM |
| HCT116 | [Enter Value] µM | |
| A549 | [Enter Value] µM | |
| PARP1 Inhibition IC₅₀ | - | [Enter Value] µM |
| In Vivo Tumor Growth Inhibition | Xenograft Model | [Enter Value] % |
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the formulation and biological evaluation of this compound. By systematically applying these methodologies, researchers can effectively investigate its potential as an anticancer agent, elucidate its mechanism of action, and generate the robust data necessary for further drug development. Due to the limited specific data on this compound, careful optimization of these protocols is highly recommended.
References
- 1. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinase-2 by PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Amino-5-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors. The most common synthesis routes are the controlled hydrolysis of 2-amino-5-methylbenzonitrile and the direct amidation of 2-amino-5-methylbenzoic acid.
Common Causes for Low Yield:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side Reactions: The most significant side reaction during nitrile hydrolysis is the over-hydrolysis of the desired amide product into 2-amino-5-methylbenzoic acid.[1][2]
-
Starting Material Purity: The purity of your starting material (e.g., 2-amino-5-methylbenzonitrile or 2-amino-5-methylbenzoic acid) is critical. Impurities can interfere with the reaction.
-
Product Degradation: The product may be sensitive to the reaction conditions, particularly high temperatures or extreme pH levels.
-
Suboptimal Work-up: Product may be lost during the extraction or purification phases.
Troubleshooting & Optimization Strategies:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product and byproducts.
-
Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, and catalyst concentration. See the tables below for suggested starting conditions based on different routes.
-
Control Nitrile Hydrolysis: To prevent over-hydrolysis to the carboxylic acid, use milder reaction conditions. Some methods employ catalysts like ruthenium hydroxide on alumina (Ru(OH)x/Al₂O₃) for selective hydration in water or use a controlled acid/base hydrolysis at lower temperatures.[3]
-
Ensure Purity of Reagents: Use reagents of the highest possible purity. If necessary, purify the starting material before use.
Q2: I am observing a significant amount of 2-amino-5-methylbenzoic acid as a byproduct. How can I minimize its formation?
A2: The formation of 2-amino-5-methylbenzoic acid is the primary challenge when synthesizing the amide from the corresponding nitrile.[1] Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, often accelerated by heat.[2][4]
Strategies to Minimize Carboxylic Acid Formation:
-
Milder Conditions: Avoid harsh conditions. If using acid-catalyzed hydrolysis, a lower concentration of a strong acid (e.g., HCl) at a moderate temperature (e.g., 40-50°C) is preferable to concentrated acid at reflux.[1]
-
Alternative Solvents: Using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[1]
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes can selectively hydrate nitriles to amides with high yields and minimal byproduct formation, although this may require specialized biochemical setups.[5]
-
Alternative Synthesis Route: If nitrile hydrolysis proves difficult to control, consider synthesizing the amide from 2-amino-5-methylbenzoic acid using a coupling agent. This route avoids the nitrile intermediate altogether.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and effective method for removing small amounts of impurities, especially the 2-amino-5-methylbenzoic acid byproduct. Solvents like ethanol, methanol, or water/ethanol mixtures are often effective.[6] The desired amide is typically less soluble than the corresponding carboxylic acid in moderately polar solvents.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option. A solvent system of dichloromethane/methanol or ethyl acetate/hexane can be used to separate the amide from less polar starting materials and more polar byproducts.[7][8]
-
Acid-Base Extraction: If the primary impurity is the carboxylic acid, an acid-base wash during the work-up can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic byproduct will be deprotonated and move to the aqueous layer, while the neutral amide remains in the organic layer.
Experimental Protocols & Data
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of 2-Amino-5-methylbenzonitrile
This protocol is designed to favor the formation of the amide by using controlled conditions.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-methylbenzonitrile (1.0 eq) in a 10:1 mixture of tert-butanol and water.
-
Add concentrated sulfuric acid (H₂SO₄) dropwise (0.5 eq) while cooling the flask in an ice bath.
-
After addition, remove the ice bath and heat the mixture to 50-60°C.
-
Monitor the reaction progress every hour using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water.
-
Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7-8.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Amidation of 2-Amino-5-methylbenzoic Acid via an Acid Chloride Intermediate
This protocol involves converting the carboxylic acid to a more reactive acid chloride, followed by amination.
Methodology:
-
Step A: Formation of the Acid Chloride
-
In a fume hood, add 2-amino-5-methylbenzoic acid (1.0 eq) to a flask with a reflux condenser.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture to 70°C for 2-3 hours until gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-methylbenzoyl chloride. Use this intermediate immediately in the next step.
-
-
Step B: Amination
-
Dissolve the crude acid chloride in a dry, non-protic solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0°C.
-
Bubble ammonia (NH₃) gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2.0 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization.
-
Data Summary: Comparison of Synthesis Routes
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Amidation from Acid |
| Starting Material | 2-Amino-5-methylbenzonitrile | 2-Amino-5-methylbenzoic acid |
| Key Reagents | H₂SO₄ or HCl, t-BuOH/H₂O | SOCl₂ or EDC/HOBt, NH₃ |
| Typical Temp. | 40 - 60°C | 0 - 70°C (two steps) |
| Typical Yield | 60 - 85% | 75 - 95% |
| Primary Byproduct | 2-Amino-5-methylbenzoic acid | Unreacted starting material |
| Advantages | Fewer steps if nitrile is available | Higher potential yield, less risk of over-hydrolysis |
| Disadvantages | Risk of over-hydrolysis | Requires handling of hazardous reagents (SOCl₂) |
Note: Yields are estimates based on related literature procedures and may vary based on experimental conditions.
Visual Guides & Workflows
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low product yield during synthesis.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 7. 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | 4943-85-5 [chemicalbook.com]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-methylbenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-5-methylbenzamide (CAS: 40545-33-3). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities typically arise from the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: If synthesized via the reduction of 5-methyl-2-nitrobenzamide, residual nitro compound can be a significant impurity.
-
Side-Reaction Products: Depending on the reaction conditions, side-products from incomplete reactions or alternative reaction pathways may be present.
-
Residual Solvents: Solvents used during the synthesis and work-up may be carried over into the crude product.
-
Color Impurities: The crude product may be discolored (e.g., yellow or brown) due to the presence of minor, highly colored byproducts.
Q2: My purified this compound is off-color. How can I remove the colored impurities?
A2: Discoloration is a common issue that can often be resolved by treating the solution with activated carbon during recrystallization. The activated carbon adsorbs many colored organic impurities. Add a small amount of activated carbon to the hot solution of your crude product before the filtration step.
Q3: I am experiencing low recovery after recrystallization. What are the likely causes and solutions?
A3: Low recovery during recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still significant at low temperatures, you will have substantial losses. Consider a different solvent or a mixed solvent system.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical methods can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.
-
Melting Point Analysis: A sharp melting point close to the literature value (178 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Ensure the solution is not overly concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. - Try a different recrystallization solvent with a lower boiling point. |
| No crystals form upon cooling | The solution is not saturated, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer period. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurities. | - Select a different recrystallization solvent. A good starting point for this compound is ethanol or a mixture of ethanol and water. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | - Adjust the polarity of the mobile phase. For this compound on a silica gel column, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or ethanol) is a good starting point. Test different ratios to achieve good separation (Rf value of the product around 0.3-0.5). |
| Compound is stuck on the column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Cracked or channeled column bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the solvent. |
Quantitative Data
| Purification Method | Starting Material Purity | Typical Final Purity | Typical Yield/Recovery | Reference |
| Recrystallization | ~85-95% | >98% | 80-95% | [2] |
| Column Chromatography | Variable | >99% | 70-90% | [3] |
| Washing with Solvent | Crude | ~95% | >90% | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is relatively free of major impurities but may contain colored byproducts or small amounts of unreacted starting materials.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.
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Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
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Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol is recommended for purifying crude this compound that contains significant amounts of impurities with different polarities.
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Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 7:3 mixture of petroleum ether and ethyl acetate).
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Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing. Allow the silica to settle, and then add a thin layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
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Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
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Fraction Pooling: Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most widely employed synthetic routes for this compound are:
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Route 1: Catalytic hydrogenation of 5-methyl-2-nitrobenzamide. This method involves the reduction of a nitro group to an amine.
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Route 2: Direct amidation of 2-amino-5-methylbenzoic acid. This involves the formation of an amide from a carboxylic acid and an amine source, typically ammonia.
Q2: What are the common side products I should be aware of for each route?
A2: The potential side products are specific to the chosen synthetic route:
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For the reduction of 5-methyl-2-nitrobenzamide (Route 1): Incomplete reduction can lead to the formation of various intermediates, including 5-methyl-2-nitrosobenzamide and 2-(hydroxyamino)-5-methylbenzamide. Furthermore, condensation reactions between these intermediates can yield dimeric impurities such as 2,2'-azoxybis(5-methylbenzamide) and 2,2'-azobis(5-methylbenzamide).
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For the amidation of 2-amino-5-methylbenzoic acid (Route 2): Side products can include the formation of a dimer through self-amidation of the starting material, though this is generally a minor product. Under harsh thermal conditions, decarboxylation of the starting material to form 4-methylaniline is a possibility. If coupling agents are used, byproducts derived from these reagents can also be present as impurities.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation is crucial for obtaining high-purity this compound.
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For Route 1: Ensure the complete reduction of the nitro group by optimizing reaction conditions such as catalyst choice (e.g., Pd/C, Raney Nickel), hydrogen pressure, reaction time, and temperature. Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the endpoint accurately.
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For Route 2: To minimize self-condensation, use a suitable activating agent and control the stoichiometry of the reactants. When using coupling agents, choose one that generates easily removable byproducts. To prevent decarboxylation, avoid excessively high temperatures.
Q4: What are the typical yields and purity I can expect?
A4: With optimized conditions, both routes can provide good to excellent yields. For analogous reactions reported in the literature, yields can range from 82-90% with a purity of approximately 93-95% as determined by HPLC.[1] However, the actual yield and purity will depend on the specific experimental conditions and the effectiveness of the purification process.
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield in the reduction of 5-methyl-2-nitrobenzamide.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider using a different type of catalyst (e.g., switching from Pd/C to Raney Nickel). |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within the safe limits of the reaction setup. |
| Inadequate reaction time or temperature | Monitor the reaction progress closely using TLC or HPLC and extend the reaction time if needed. A moderate increase in temperature may also improve the reaction rate, but should be done cautiously to avoid side reactions. |
| Poor solvent choice | Ensure the starting material is fully dissolved in the chosen solvent at the reaction temperature to ensure efficient contact with the catalyst. |
Issue 2: Presence of colored impurities in the final product from the reduction route.
| Potential Cause | Troubleshooting Step |
| Formation of azo or azoxy compounds | This is a strong indication of incomplete reduction. Ensure the reaction goes to completion. The product can often be purified by recrystallization or column chromatography to remove these colored impurities. |
| Oxidation of the product | The amino group in the product can be susceptible to oxidation, leading to colored impurities. Work up the reaction under an inert atmosphere if possible and store the final product protected from light and air. |
Issue 3: Low yield or formation of byproducts in the amidation of 2-amino-5-methylbenzoic acid.
| Potential Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid | If using a coupling agent, ensure it is of high quality and used in the correct stoichiometric amount. The choice of coupling agent can significantly impact the yield. |
| Self-condensation of the starting material | This can be minimized by controlling the reaction temperature and the rate of addition of the coupling agent or by using a large excess of the aminating agent. |
| Decarboxylation | Avoid excessively high reaction temperatures. If high temperatures are required, consider using a milder activating agent that allows for lower reaction temperatures. |
Data Presentation
The following table summarizes the key aspects of the two primary synthetic routes for this compound.
| Parameter | Route 1: Reduction of 5-methyl-2-nitrobenzamide | Route 2: Amidation of 2-amino-5-methylbenzoic acid |
| Starting Material | 5-methyl-2-nitrobenzamide | 2-amino-5-methylbenzoic acid |
| Key Reagents | H₂, Catalyst (e.g., Pd/C, Raney Ni) | Ammonia, Coupling agent (optional, e.g., DCC, EDC) |
| Common Side Products | 5-methyl-2-nitrosobenzamide, 2-(hydroxyamino)-5-methylbenzamide, 2,2'-azoxybis(5-methylbenzamide), 2,2'-azobis(5-methylbenzamide) | Dimer of 2-amino-5-methylbenzoic acid, 4-methylaniline (from decarboxylation), byproducts from coupling agents |
| Typical Yield | 85-95% (reported for analogous reductions) | 80-90% (reported for analogous amidations) |
| Typical Purity | >95% after purification | >95% after purification |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-methyl-2-nitrobenzamide
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Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methyl-2-nitrobenzamide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
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Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (5-10 mol% Pd) or Raney Nickel to the solution.
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 1-5 atm).
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Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 2-6 hours.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
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Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via Amidation of 2-amino-5-methylbenzoic acid
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Activation (if using a coupling agent): In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
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Amidation: Introduce ammonia gas into the reaction mixture or add a solution of ammonia in a suitable solvent at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the reaction by TLC or HPLC.
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Work-up: If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with a dilute acid, a dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Potential side products in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
2-Amino-5-methylbenzamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Amino-5-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted benzamide. Based on the properties of similar compounds, it is predicted to have low solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of the amino and amide groups allows for hydrogen bonding, while the methyl-substituted benzene ring contributes to its hydrophobic nature.
Q2: In which solvents is this compound likely to be soluble?
While specific quantitative data is limited, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poorly Soluble | The hydrophobic benzene ring and methyl group limit solubility in water. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, facilitating dissolution to some extent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the this compound molecule. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Q3: How does pH affect the solubility of this compound?
The amino group on the benzene ring is basic and can be protonated at acidic pH, forming a more soluble salt. The amide group is generally neutral and does not significantly ionize under typical aqueous conditions. Therefore, the solubility of this compound is expected to increase in acidic solutions. The exact pH at which solubility is optimal would depend on the pKa of the amino group.
Q4: My this compound is not dissolving. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
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Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity compound.
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Increase Temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit.
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Mechanical Agitation: Use of a vortex mixer or sonicator can help to break down solid particles and enhance dissolution.
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Particle Size Reduction: Grinding the solid material to a finer powder will increase the surface area and can improve the dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This phenomenon is often referred to as "antisolvent precipitation."
Solutions:
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Decrease the Stock Solution Concentration: Preparing a more dilute stock solution in the organic solvent can reduce the localized supersaturation upon addition to the aqueous buffer.
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Slow Addition with Vigorous Stirring: Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing.
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Use of Cosolvents: Incorporate a water-miscible cosolvent into your final aqueous solution.
Table 2: Common Cosolvents for Improving Aqueous Solubility
| Cosolvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5 - 20% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 5 - 20% | Another biocompatible cosolvent. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Can also help to stabilize the compound in solution. |
Issue 2: Low overall solubility in the desired final solvent system.
If this compound has inherently low solubility in your experimental medium, several formulation strategies can be employed.
Solutions:
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pH Adjustment: For aqueous solutions, adjusting the pH to the acidic range (e.g., pH 2-5) can significantly increase solubility by protonating the amino group.
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Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Table 3: Examples of Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% |
Note: The choice of surfactant and its concentration must be compatible with the specific experimental system (e.g., cell culture, enzymatic assay).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 150.18 g/mol ). For 1 mL of a 10 mM solution, you will need 1.5018 mg.
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Dissolution: Add the solid to a microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO.
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Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
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Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Cosolvent
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Prepare Cosolvent Buffer: Prepare your desired aqueous buffer containing the chosen cosolvent (e.g., 10% ethanol in PBS).
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
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Dilution: While vigorously vortexing the cosolvent buffer, add the stock solution dropwise to achieve the desired final concentration.
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Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the cosolvent concentration or try an alternative method.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: Key strategies for enhancing the aqueous solubility of this compound.
Stability of 2-Amino-5-methylbenzamide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-methylbenzamide in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. Long-term storage of solutions is not recommended without conducting specific stability studies.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
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Hydrolysis: The amide functional group can undergo hydrolysis under both acidic and basic conditions to yield 2-amino-5-methylbenzoic acid and ammonia.[1][2][3][4]
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Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.[5][6][7] This can be initiated by atmospheric oxygen, oxidizing agents, or light.
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Photodegradation: Exposure to ultraviolet (UV) light can induce degradation, potentially through a photo-Fries rearrangement or cleavage of the amide bond.[8][9]
Q3: In which common laboratory solvents is this compound expected to be most and least stable?
A3:
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Most Stable: In general, aprotic and non-polar solvents are less likely to participate in degradation reactions. Therefore, solvents like Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are expected to offer better stability for short-term use, provided they are free of acidic or basic impurities.
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Least Stable: Protic solvents, especially under acidic or basic conditions, are likely to promote hydrolysis. Aqueous solutions, particularly at non-neutral pH, and alcohols like methanol and ethanol, could lead to faster degradation.
Q4: Are there any known incompatible materials or reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of this compound. Contact with certain metals that can catalyze oxidation should also be minimized.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of the solid or solution (e.g., turning yellow or brown) | Oxidation of the amino group. | Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh and use deoxygenated solvents. Protect solutions from light. |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. | Sample degradation during preparation or analysis. Contamination of the solvent or instrument. | Use high-purity solvents and prepare samples immediately before analysis. Ensure the mobile phase is compatible and does not promote degradation. Run a blank to check for system contamination. |
| Poor recovery or decreasing concentration of the compound in solution over a short period. | Hydrolysis of the amide group, especially in aqueous or protic solvents. Adsorption to the container surface. | If possible, use aprotic solvents. If aqueous solutions are necessary, buffer them to a neutral pH and store them at low temperatures (2-8°C) for a limited time. Consider using silanized glassware to minimize adsorption. |
| Inconsistent results in bioassays or other experiments. | Degradation of the compound in the assay medium. | Perform a stability study of this compound in the specific assay buffer under the experimental conditions (time, temperature, light exposure) to determine its stability. |
Predicted Stability Data Summary
| Solvent | Condition | Predicted Stability | Primary Degradation Pathway |
| Water | Acidic (pH < 4) | Low | Hydrolysis |
| Water | Neutral (pH ~7) | Moderate | Slow Hydrolysis, Oxidation |
| Water | Basic (pH > 9) | Low | Hydrolysis |
| Methanol / Ethanol | Neutral | Moderate | Solvolysis (Amide Hydrolysis), Oxidation |
| Acetonitrile | Neutral | High | Minimal Degradation |
| Dimethyl Sulfoxide (DMSO) | Neutral | Moderate to High | Potential for slow oxidation |
| Dichloromethane (DCM) | Neutral | High | Minimal Degradation |
| Tetrahydrofuran (THF) | Neutral | High | Minimal Degradation (peroxide-free) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for conducting forced degradation studies to investigate the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent such as acetonitrile.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Keep the solution at 60°C for 24 hours. At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration with the mobile phase for analysis.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Keep the solution at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it for analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep the solution at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute for analysis.
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Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours, protected from light. Analyze at various time points.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at selected time points.
3. Sample Analysis:
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Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
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The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Note: This is a starting point, and method optimization may be required.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
Technical Support Center: Crystallization of 2-Amino-5-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Amino-5-methylbenzamide. The following information, presented in a user-friendly question-and-answer format, addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a suitable solvent for the recrystallization of this compound?
A good starting point for solvent selection for aromatic amides like this compound includes polar protic solvents. Based on protocols for structurally similar compounds, the following solvents and solvent systems are recommended:
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Single Solvents: Ethanol or Methanol.
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Mixed Solvents: A mixture of a solvent in which the compound is soluble (like Dichloromethane - DCM) and a solvent in which it is poorly soluble (an anti-solvent like hexane) can be effective. A patent for the closely related 2-amino-5-chloro-N,3-dimethylbenzamide suggests recrystallization from ethanol.[1]
It is always advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of this compound.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are several strategies to address this:
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Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to ensure the compound remains in solution at a slightly lower temperature.
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Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.
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Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
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Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
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Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system.
Q3: The yield of my recrystallized this compound is very low. What are the potential causes and solutions?
Low recovery can be frustrating. Consider the following possibilities:
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Using Too Much Solvent: If you use an excessive amount of solvent to dissolve the crude product, a significant portion will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
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Premature Crystallization During Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for at least 30 minutes is generally recommended.
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Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently chilled can dissolve some of your product. Always use ice-cold solvent for washing.
For a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, a recrystallization from ethanol yielded a high recovery of 90-91.6%.[1] While this is not a direct guarantee for this compound, it suggests that high yields are achievable with an optimized protocol.
Q4: My purified this compound is discolored. How can I improve the color?
Discoloration is typically due to the presence of colored impurities. An activated charcoal treatment can be effective:
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Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
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Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
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Swirl the mixture for a few minutes. The charcoal will adsorb many of the colored impurities.
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Perform a hot gravity filtration to remove the charcoal.
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Allow the clear filtrate to cool and crystallize as usual.
Q5: No crystals are forming, even after extended cooling. What steps can I take?
If crystals fail to form, your solution is likely not supersaturated. Here are some troubleshooting steps:
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Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation. Then, allow it to cool slowly.
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Induce Crystallization: Try the methods mentioned in Q2, such as adding a seed crystal or scratching the flask.
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Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.
Data Presentation
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Ethanol | 90.2 - 91.6 | [1] |
| 2-amino-N-substituted benzamides | Dichloromethane/Hexane | Not specified |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization for your specific sample.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Troubleshooting Logic for Crystallization Failure
Caption: A flowchart illustrating the decision-making process when crystallization fails to occur.
General Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the general recrystallization of this compound.
References
Optimizing reaction conditions for 2-Amino-5-methylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-methylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Reduction of 5-Methyl-2-nitrobenzamide
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Question: My reduction of 5-methyl-2-nitrobenzamide to this compound is resulting in a low yield. What are the potential causes and solutions?
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Answer: Low yields in this step can often be attributed to several factors:
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Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or have reduced activity. Ensure you are using a fresh, high-quality catalyst.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Improper Hydrogenation Conditions: Ensure the hydrogen pressure and reaction temperature are optimized. The reaction is typically stirred for 12 hours under a hydrogen atmosphere at room temperature.[1]
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Substrate Purity: Impurities in the starting 5-methyl-2-nitrobenzamide can poison the catalyst. Ensure the purity of your starting material.
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Issue 2: Formation of Impurities During Amidation
-
Question: I am observing significant impurity formation during the amidation of 2-amino-5-methylbenzoic acid. How can I minimize this?
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Answer: Impurity formation during amidation can be minimized by controlling the reaction conditions and using appropriate coupling agents.
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Side Reactions with Activating Agents: If using methods involving acid chloride formation (e.g., with thionyl chloride or oxalyl chloride), side reactions can occur. Ensure the reaction is carried out at low temperatures (e.g., 0-20 °C) and that the activating agent is added slowly.[2]
-
Use of Coupling Agents: Employing modern peptide coupling agents can often provide cleaner reactions with higher yields.
-
Reaction with Methylamine: When reacting with methylamine, ensure the temperature is controlled, typically between 30-35°C, to avoid side reactions.[3]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
-
Answer: Purification can typically be achieved through recrystallization or column chromatography.
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Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. The choice of solvent will depend on the solubility of this compound and the impurities present.
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.[4] The eluent system should be optimized based on TLC analysis. After purification, ensure the product is thoroughly dried to remove any residual solvents.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used synthetic route starts from 5-methyl-2-nitrobenzoic acid. The key steps are:
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Amidation: The carboxylic acid is converted to a primary amide, 5-methyl-2-nitrobenzamide.
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Reduction: The nitro group of 5-methyl-2-nitrobenzamide is then reduced to an amino group to yield the final product, this compound.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several safety precautions should be taken:
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Handling of Reagents: Handle all chemicals, especially corrosive reagents like thionyl chloride and flammable solvents, inside a well-ventilated fume hood.
-
Hydrogenation: The reduction step often involves hydrogen gas, which is highly flammable. Ensure the reaction is carried out in a properly sealed apparatus and in an area free from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Q3: How can I monitor the progress of the reactions?
A3: The progress of the reactions can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows for determination of the reaction's endpoint.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methyl-2-nitrobenzamide
This protocol details the reduction of the nitro group.
-
Dissolution: Dissolve 5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL).[1]
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Catalyst Addition: Add 10% palladium on carbon catalyst (2.50 g) to the solution.[1]
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Hydrogenation: Stir the reaction mixture for 12 hours under a hydrogen atmosphere (1 atmosphere) at room temperature.[1]
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Work-up: After the reaction is complete, remove the insoluble material by filtration.[1]
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Isolation: Concentrate the filtrate to obtain this compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation
| Parameter | Method 1: Acid Chloride | Method 2: Direct Amidation with Methylamine |
| Starting Material | 2-Amino-5-methylbenzoic acid | Methyl 3-methyl-2-nitrobenzoate |
| Reagents | Oxalyl dichloride, N,N-dimethyl-formamide, Dichloromethane, Triethylamine | Methylamine, Lower alcohol (e.g., Ethanol) |
| Temperature | 0 - 20 °C[2] | 60 - 65 °C[5] |
| Reaction Time | 3 hours[2] | Not specified |
| Notes | Formation of an intermediate acid chloride. | One-pot reaction is possible. |
Table 2: Conditions for Nitro Group Reduction
| Parameter | Condition |
| Starting Material | 5-Methyl-2-nitrobenzamide |
| Catalyst | 10% Palladium on carbon[1] |
| Solvent | Methanol[1] |
| Reducing Agent | Hydrogen gas (1 atmosphere)[1] |
| Temperature | Room temperature[1] |
| Reaction Time | 12 hours[1] |
| Yield | 99%[1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the reduction step.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. This compound | 40545-33-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 4. 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | 4943-85-5 [chemicalbook.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: 2-Amino-5-methylbenzamide Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Amino-5-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photodegradation. Each pathway is triggered by specific environmental conditions and results in distinct degradation products.
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Hydrolytic Degradation: Occurs in the presence of water, and is accelerated by acidic or basic conditions. The amide bond is cleaved to form 2-amino-5-methylbenzoic acid and ammonia.
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Oxidative Degradation: Typically occurs in the presence of oxidizing agents, such as hydrogen peroxide. The primary sites of oxidation are the amino group and the aromatic ring, which can lead to the formation of various oxidized products, including nitro derivatives or hydroxylated species.
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Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. This can involve complex reactions such as photo-Fries rearrangement, leading to the formation of aminobenzophenone derivatives, or cleavage of the amide bond.
Q2: What are the expected major degradation products of this compound?
A2: The major expected degradation products are:
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From Hydrolysis: 2-Amino-5-methylbenzoic acid.
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From Oxidation: 2-Nitro-5-methylbenzamide and hydroxylated derivatives.
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From Photodegradation: 2-Amino-5-methylbenzophenone and 4-Amino-5-methylbenzophenone.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate assessment of stability.
Q4: My analytical results show unexpected peaks. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
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Contamination: Ensure all glassware, solvents, and reagents are clean and of high purity.
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Interaction with Excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients.
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Secondary Degradation: Primary degradation products may themselves be unstable and degrade further into other compounds.
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Complex Photodegradation: Photodegradation can sometimes lead to a complex mixture of products.
Refer to the troubleshooting guides below for more specific issues.
Troubleshooting Guides
Issue 1: Significant Degradation Observed Under Acidic Hydrolysis
Problem: Rapid and extensive degradation of this compound is observed when subjecting it to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.
Possible Cause: The amide bond in this compound is susceptible to acid-catalyzed hydrolysis.
Solutions:
-
Reduce Temperature: Perform the experiment at a lower temperature to slow down the reaction rate.
-
Decrease Acid Concentration: Use a more dilute acid solution.
-
Time-Course Study: Monitor the degradation at multiple time points to understand the kinetics and avoid complete degradation.
Issue 2: Multiple Unknown Peaks in Oxidative Stress Studies
Problem: Analysis of samples subjected to oxidative stress (e.g., 3% H₂O₂) shows several unexpected and poorly resolved peaks in the HPLC chromatogram.
Possible Cause: The amino group and the aromatic ring are both susceptible to oxidation, leading to a variety of degradation products. Some of these products may have similar polarities, making them difficult to separate.
Solutions:
-
Optimize HPLC Method:
-
Gradient Elution: Employ a gradient elution method to improve the separation of closely eluting peaks.
-
Different Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
-
Mobile Phase Additives: The use of ion-pairing reagents or adjusting the pH of the mobile phase can sometimes improve resolution.
-
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification.
Issue 3: Inconsistent Results in Photostability Studies
Problem: Reproducibility of photodegradation experiments is low, with varying degradation profiles between experiments.
Possible Cause: Inconsistent light exposure or sample temperature can significantly affect the rate and pathway of photodegradation.
Solutions:
-
Controlled Irradiation: Use a photostability chamber with a calibrated and consistent light source (e.g., a xenon lamp with appropriate filters to simulate ICH Q1B conditions).
-
Temperature Control: Ensure that the sample temperature is controlled and monitored throughout the experiment, as light sources can generate heat.
-
Sample Presentation: Use quartz cuvettes or a standardized sample holder to ensure consistent light exposure.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | 2-Amino-5-methylbenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 12.5 | 2-Amino-5-methylbenzoic acid |
| Oxidation | 3% H₂O₂ | 24 | 25 | 18.7 | 2-Nitro-5-methylbenzamide, Unknowns |
| Thermal | Solid State | 48 | 80 | 3.1 | Minimal degradation |
| Photolytic | ICH Q1B | 24 | 25 | 22.5 | 2-Amino-5-methylbenzophenone, 4-Amino-5-methylbenzophenone |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
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Thermal Degradation (Solution): Heat the stock solution.
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Thermal Degradation (Solid): Place the solid compound in an oven.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples under the conditions specified in Table 1. Protect samples from light where necessary.
-
Sampling and Quenching: At specified time points, withdraw an aliquot of the sample and neutralize it if necessary (for acid and base hydrolysis). Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method (see Table 2).
Protocol 2: HPLC Method for Analysis
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient as described in Table 2 and record the chromatogram for 25 minutes.
-
Data Analysis: Identify and quantify the peak for this compound and any degradation products by comparing their retention times and peak areas with those of a reference standard.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
Technical Support Center: Purification of Crude 2-Amino-5-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Amino-5-methylbenzamide. The following sections detail methods for removing impurities and offer solutions to common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 2-nitro-5-methylbenzamide or the precursor amide for a Hofmann rearrangement.
-
Byproducts of Synthesis: These can include intermediates from the reaction or products from side reactions. For example, in a Hofmann rearrangement, incomplete reaction can leave N-bromo intermediates.[1][2][3]
-
Color Impurities: Often arise from oxidation of the aromatic amine functionality or from colored byproducts.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification methods for this compound are:
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Recrystallization: An effective technique for removing small amounts of impurities from a solid compound.
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Column Chromatography: Useful for separating the desired product from significant amounts of impurities, especially those with different polarities.
-
Activated Carbon Treatment: Often used in conjunction with recrystallization to remove colored impurities.[4]
Q3: My purified this compound is discolored (yellow or brown). How can I fix this?
A3: Discoloration is typically due to trace impurities. This can often be resolved by dissolving the product in a suitable hot solvent and treating it with a small amount of activated carbon. After stirring for a short period, the hot solution is filtered to remove the carbon and then allowed to recrystallize.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Possible Cause: The solvent is not appropriate for your compound, or you are not using a sufficient volume of solvent.
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Solution:
-
Increase Solvent Volume: Add small increments of hot solvent until the compound dissolves. Be cautious not to add too much, as this will reduce your recovery yield.
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Change Solvent: If a large volume of solvent is required, it may not be the ideal choice. Refer to the solvent selection table below and try a different solvent or a solvent mixture.
-
-
Possible Cause: The solution is cooling too quickly, the solution is supersaturated with impurities, or the chosen solvent is not ideal.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.
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Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
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Re-dissolve and Add Anti-Solvent: Reheat the solution until the oil redissolves. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
Possible Cause: The solution is too dilute, or there are impurities inhibiting crystallization.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.
-
Add an Anti-Solvent: If the compound is very soluble in the chosen solvent even at low temperatures, you can add a miscible anti-solvent to decrease its solubility and promote crystallization.
-
Data Presentation: Recrystallization Solvent Selection
| Solvent System (Good Solvent / Anti-Solvent) | General Suitability | Notes |
| Ethanol / Water | High | This compound is generally soluble in hot ethanol and less soluble in water. This is a common and effective solvent pair for recrystallization of polar organic compounds.[5][6] |
| Ethyl Acetate / Hexane | Moderate to High | Ethyl acetate is a good solvent for many organic compounds, while hexane acts as an effective anti-solvent. This pair is useful for compounds of intermediate polarity. |
| Methanol / Water | High | Similar to ethanol/water, methanol is a polar solvent that can be a good choice for recrystallizing this compound.[4] |
| Toluene | Moderate | Can be used as a single solvent if the solubility profile is appropriate (high solubility when hot, low when cold). |
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
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Possible Cause: The eluent is not polar enough to move the compound.
-
Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.
-
Possible Cause: The eluent is too polar.
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Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Fine-tune the Eluent: Make small, incremental changes to the eluent composition to optimize the separation.
-
Try a Different Solvent System: Consider using a different combination of solvents. For example, dichloromethane/methanol can be effective for more polar compounds.
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Add a Modifier: For basic compounds like amines, adding a small amount of a competing base (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and reduce tailing on silica gel.
-
Data Presentation: Typical Column Chromatography Conditions
| Stationary Phase | Typical Eluent System | Gradient Profile (Example) | Expected Rf of this compound |
| Silica Gel | Hexane / Ethyl Acetate | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate | ~0.3 - 0.5 in 30-40% Ethyl Acetate in Hexane |
| Silica Gel | Dichloromethane / Methanol | Start with 100% Dichloromethane, gradually increase to 5% Methanol | Varies depending on the system |
Note: The optimal eluent composition should be determined by thin-layer chromatography (TLC) prior to running the column. An ideal Rf value on a TLC plate for good separation on a column is typically between 0.2 and 0.4.[7]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture).
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Alternatively, if the compound is soluble in the initial eluent, it can be loaded directly onto the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-methylbenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 2-Amino-5-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main scalable synthetic routes for this compound are:
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Route 1: Amidation of 2-Amino-5-methylbenzoic acid or its derivatives. This typically involves activating the carboxylic acid of 2-Amino-5-methylbenzoic acid and then reacting it with ammonia or an ammonia equivalent. A common starting material for this route is also 5-methylisatoic anhydride, which reacts directly with an amine.
-
Route 2: Reduction of 5-Methyl-2-nitrobenzamide. This route involves the synthesis of the nitro-precursor followed by a reduction of the nitro group to an amine. This is a widely used method in industrial settings for the synthesis of aromatic amines.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
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Temperature: Exothermic reactions, such as nitration and amidation, require careful temperature control to prevent side reactions and ensure safety.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time and avoid the formation of impurities.
-
Purity of Starting Materials: The purity of the initial reagents can significantly impact the yield and purity of the final product.
-
Agitation: Proper mixing is essential for ensuring homogeneous reaction conditions, especially in larger scale reactions.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from side reactions (such as over-oxidation or incomplete reduction), and residual solvents. In syntheses starting from nitro compounds, partially reduced intermediates may be present.
Q4: What purification methods are most effective for this compound on a larger scale?
A4: Recrystallization is a common and effective method for purifying this compound at scale. Suitable solvents include ethanol, methanol, or mixtures with water. For impurities that are difficult to remove by recrystallization, column chromatography may be necessary, although this is less ideal for very large quantities.
Troubleshooting Guide
Issue 1: Low Yield in the Amidation Reaction (from 5-Methylisatoic Anhydride)
-
Question: My amidation of 5-methylisatoic anhydride with methylamine is resulting in a low yield. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC or HPLC.
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Hydrolysis of Starting Material: 5-Methylisatoic anhydride is sensitive to moisture and can hydrolyze. Ensure all reagents and solvents are dry.
-
Suboptimal Temperature: While the reaction is often run at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to side products.
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Workup Issues: The product may be lost during the workup. Ensure the pH is appropriately adjusted during any aqueous washes to minimize the solubility of the product.
-
Issue 2: Incomplete Reduction of 5-Methyl-2-nitrobenzamide
-
Question: I am observing the presence of starting material and potential nitroso or hydroxylamine intermediates after the reduction of 5-Methyl-2-nitrobenzamide. How can I improve the conversion?
-
Answer:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) may be deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere. The catalyst loading may also need to be optimized.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.
-
Poor Mass Transfer: In larger scale reactions, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Reaction Time: The reduction may require a longer reaction time to go to completion. Monitor the reaction closely until the starting material is consumed.
-
Issue 3: Difficulty in Product Purification and Crystallization
-
Question: I am struggling to obtain a pure, crystalline product. The isolated solid is oily or discolored.
-
Answer:
-
Presence of Impurities: The presence of impurities can inhibit crystallization. Analyze the crude product by HPLC or LC-MS to identify the impurities.
-
Incorrect Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. A solvent screen should be performed to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to promote the growth of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Residual Solvents: Trapped solvents can result in an oily product. Ensure the product is thoroughly dried under vacuum.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| Amidation | 5-Methyl isatoic anhydride | Methylamine, THF | 56 | Not Specified | |
| Amidation | Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Methanol, Sodium methoxide | 82-90 | 93-95 | |
| Reduction | 5-Methyl-2-nitrobenzamide | H₂, 10% Pd/C, Methanol | 99 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methyl-2-nitrobenzamide (Reduction)
Step 1: Synthesis of 5-Methyl-2-nitrobenzamide (This is a general procedure and may need optimization)
-
To a solution of 5-methyl-2-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the acid is converted to the acid chloride.
-
In a separate vessel, prepare a solution of ammonia in a suitable solvent.
-
Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Isolate the crude 5-Methyl-2-nitrobenzamide by filtration and wash with water. The crude product can be purified by recrystallization.
Step 2: Reduction of 5-Methyl-2-nitrobenzamide
-
In a hydrogenation reactor, dissolve 5-Methyl-2-nitrobenzamide (1.0 eq) in methanol.
-
Add 10% Palladium on carbon catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 1 atmosphere or higher).
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis scale-up.
Validation & Comparative
A Comparative Guide to Dihydropyrimidine Dehydrogenase (DPD) Inhibitors for Researchers and Drug Development Professionals
An Objective Analysis of 2-Amino-5-methylbenzamide and Other Key DPD Inhibitors in Cancer Therapy
Dihydropyrimidine dehydrogenase (DPD) is a critical enzyme in the catabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (5-FU). Inhibition of DPD can significantly enhance the therapeutic efficacy of these drugs by increasing their bioavailability and reducing their clearance from the body. This guide provides a comparative analysis of prominent DPD inhibitors, with a special focus on available information regarding this compound, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview of DPD Inhibition
DPD is the initial and rate-limiting enzyme in the metabolic pathway of pyrimidines, including the widely used anticancer drug 5-FU.[1] Over 80% of an administered dose of 5-FU is catabolized by DPD, leading to inactive metabolites.[1][2] By inhibiting DPD, the concentration and half-life of 5-FU are increased, leading to enhanced cytotoxic effects on tumor cells.[2] This strategy has led to the development of several DPD inhibitors, which are often used in combination with fluoropyrimidine-based chemotherapies.
Comparison of DPD Inhibitors
While a comprehensive head-to-head comparison of this compound with other DPD inhibitors is challenging due to the limited publicly available data for this specific compound, we can compare its stated potential with well-established inhibitors like Gimeracil, Eniluracil, and the competitive substrate, Uracil.
The following table summarizes the available information on these DPD inhibitors.
| Inhibitor | Mechanism of Action | Key Characteristics | IC50 Value |
| This compound | Stated to be a potent DPD inhibitor[3] | Limited public data available. Used in cancer research for its ability to inhibit tumor cell growth.[3] | Not readily available in peer-reviewed literature. |
| Gimeracil | Reversible, competitive inhibitor[4][5] | A component of the oral anticancer drug S-1. Increases 5-FU plasma concentration and prolongs its half-life.[4][5] | Not consistently reported across studies. |
| Eniluracil | Irreversible, mechanism-based inactivator[6][7] | Completely inactivates DPD, leading to 100% oral bioavailability of 5-FU.[6][7] | Not applicable (irreversible inhibitor). |
| Uracil | Competitive substrate[8][9] | A component of the oral anticancer drug UFT (tegafur-uracil). Competes with 5-FU for DPD binding.[8][9] | Not a direct inhibitor, acts as a competitive substrate. |
Signaling Pathway of Fluoropyrimidine Metabolism and DPD Inhibition
The metabolic pathway of 5-fluorouracil is a complex process involving both anabolic activation and catabolic degradation. DPD inhibitors play a crucial role in shifting the balance towards the anabolic pathway, leading to increased cytotoxicity.
Figure 1: Fluoropyrimidine Metabolism and DPD Inhibition Pathway. This diagram illustrates the metabolic fate of 5-fluorouracil (5-FU) and its prodrugs, highlighting the role of DPD in its inactivation and how DPD inhibitors block this catabolic pathway, thereby enhancing the anabolic, cytotoxic pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DPD inhibitor performance. Below are generalized protocols for key experiments.
In Vitro DPD Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a compound against DPD activity, often measured by the conversion of a substrate like 5-FU or thymine.
Figure 2: Workflow for an in vitro DPD inhibition assay. This diagram shows the sequential steps involved in a typical experiment to measure the inhibitory activity of a compound against the DPD enzyme.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare fresh solutions of NADPH (e.g., 10 mM) and dithiothreitol (DTT) (e.g., 100 mM).
-
Prepare stock solutions of the test inhibitor and reference inhibitors (e.g., Gimeracil) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the DPD substrate (e.g., radiolabeled [¹⁴C]-5-FU or thymine).
-
-
Enzyme Source:
-
Use a source of DPD enzyme, such as human liver microsomes, cytosol fractions from liver or tumor tissues, or purified recombinant human DPD.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH, and DTT.
-
Add the DPD enzyme preparation.
-
Add varying concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution, such as perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the remaining substrate and the formed metabolite (e.g., dihydrofluorouracil) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The inhibition of DPD is a validated and effective strategy to enhance the therapeutic window of fluoropyrimidine-based chemotherapies. While established DPD inhibitors like Gimeracil and Eniluracil have well-documented mechanisms and clinical utility, the publicly available data on this compound as a DPD inhibitor is currently limited, despite its commercial availability for research purposes with claims of potent activity. Further independent experimental validation is necessary to quantitatively compare its efficacy against other known DPD inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to better understand the critical role of DPD inhibition in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | 40545-33-3 | FA71090 [biosynth.com]
- 4. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | FA159371 [biosynth.com]
- 5. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of 2-Amino-5-methylbenzamide and 5-fluorouracil in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established chemotherapeutic agent 5-fluorouracil (5-FU) and the investigational compound 2-Amino-5-methylbenzamide. While direct comparative studies are not yet available, this document synthesizes existing data on 5-FU and posits a likely mechanism of action for this compound based on its structural class, offering a framework for future research and development.
Introduction
In the landscape of cancer therapeutics, the antimetabolite 5-fluorouracil has been a cornerstone of various chemotherapy regimens for decades. Its mechanism of action, while effective, is associated with significant toxicity. The search for more targeted and less toxic therapies has led to the investigation of numerous novel compounds. Among these, benzamide derivatives have emerged as a promising class of molecules with diverse anticancer activities. This guide focuses on a specific member of this class, this compound, and compares its potential therapeutic profile with that of 5-fluorouracil.
Disclaimer: There is currently a lack of direct experimental data on the anticancer effects of this compound. Based on the known activities of other benzamide derivatives in cancer research, this guide will proceed under the hypothesis that this compound functions as a PARP (Poly(ADP-ribose) polymerase) inhibitor.[1][2][3] This assumption allows for a mechanistic comparison with 5-fluorouracil. The data presented for this compound is based on published results for representative benzamide PARP inhibitors and should be considered illustrative.
Mechanism of Action
5-fluorouracil: A Classic Antimetabolite
5-fluorouracil exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. By depriving rapidly dividing cancer cells of this essential building block, 5-FU induces "thymineless death".[1][2][3] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.
This compound: A Potential PARP Inhibitor
Benzamide and its derivatives have been identified as competitive inhibitors of PARP enzymes.[1][2] PARP proteins are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which then collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs results in a synthetic lethal phenotype, leading to selective cancer cell death.[1][2][4]
Comparative Performance Data
The following tables summarize key performance indicators for 5-fluorouracil and a representative benzamide PARP inhibitor, which serves as a proxy for this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 5-fluorouracil | HCT-116 | Colorectal | 0.30 |
| DLD-1 | Colorectal | 2.83 | |
| Benzamide PARP Inhibitor (Proxy) | HCT-116 (BRCA proficient) | Colorectal | 9.29 |
| HCT-116 (BRCA deficient) | Colorectal | 4.30 |
Note: IC50 values for the benzamide PARP inhibitor are representative and can vary depending on the specific compound and the genetic background of the cell line. The data for the proxy benzamide PARP inhibitor in HCT-116 cells shows a greater effect in BRCA-deficient contexts, consistent with the principle of synthetic lethality.[5][6]
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cancer Cell Line | Effect on Cell Cycle | Induction of Apoptosis |
| 5-fluorouracil | Various | S-phase arrest | Yes |
| Benzamide PARP Inhibitor (Proxy) | Various | G2/M phase arrest | Yes |
Benzamide PARP inhibitors have been shown to induce a G2/M cell cycle arrest and subsequent apoptosis, which is a distinct mechanism from the S-phase arrest typically observed with 5-fluorouracil.[7][8][9][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of 5-fluorouracil.
Caption: Hypothesized signaling pathway for this compound.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (5-fluorouracil, this compound) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: PARP Activity Assay (Chemiluminescent Assay)
Objective: To measure the in vitro enzymatic activity of PARP and the inhibitory potential of a compound.[11]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (this compound)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Wash the histone-coated plate with wash buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.[11]
-
Detection: Wash the plate and add streptavidin-HRP conjugate diluted in a blocking buffer. Incubate for 30 minutes at room temperature.[11]
-
Signal Generation: Wash the plate and add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate luminometer.[11]
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Protocol 3: Immunofluorescence for DNA Damage (γH2AX Foci Formation)
Objective: To visualize and quantify DNA double-strand breaks in cells treated with a test compound.[12][13]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired duration. Include appropriate controls.
-
Fixation: Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10-15 minutes.[13]
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5-10 minutes.[12]
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This guide presents a comparative overview of 5-fluorouracil and a hypothesized profile for this compound in the context of cancer research. 5-fluorouracil remains a potent, albeit relatively non-specific, chemotherapeutic agent. Benzamide derivatives, exemplified here by the potential PARP-inhibiting activity of this compound, represent a more targeted approach that could offer improved efficacy and a better safety profile, particularly in cancers with specific DNA repair deficiencies. The provided data and protocols serve as a valuable resource for researchers investigating novel anticancer agents and designing preclinical studies. Further experimental validation is necessary to confirm the mechanism of action and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Amino-5-methylbenzamide Analogs: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the 2-amino-5-methylbenzamide scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on anticancer and antimicrobial potential. The information herein is curated from experimental data to facilitate informed decision-making in medicinal chemistry and pharmacology.
Data Presentation: Comparative Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of the substituents. The following tables summarize quantitative data from published studies, offering insights into the structure-activity relationships (SAR) of these compounds.
Anticancer Activity of Narciclasine Analogs Derived from this compound
Recent research into the synthesis of narciclasine analogs has utilized this compound as a key building block. The following data from preliminary in-house MTS cell proliferation assays against the HT29 human colon cancer cell line demonstrate the cytotoxic potential of these derivatives.[1]
| Compound ID | Structure | IC50 (µM) against HT29 Cells |
| Analog 1 | 9 | |
| Analog 2 | 50 | |
| Analog 3 | 33 | |
| Analog 4 | 110 |
Note: The specific structures of the tested narciclasine analogs are detailed in the source literature. The IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Antimicrobial Activity of General 2-Aminobenzamide Derivatives
While specific antimicrobial data for a broad range of this compound analogs is limited in the public domain, studies on the broader class of 2-aminobenzamide derivatives provide valuable insights into their potential as antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminobenzamide derivatives against various bacterial and fungal strains.
| Compound ID | Target Organism | MIC (µg/mL) |
| Compound 5a | Bacillus subtilis | 6.25 |
| Escherichia coli | 3.12 | |
| Compound 6b | Escherichia coli | 3.12 |
| Compound 6c | Bacillus subtilis | 6.25 |
Note: These compounds are derivatives of 4-hydroxybenzoic acid and do not contain the 2-amino-5-methyl substitution pattern. The data is presented to illustrate the general antimicrobial potential of the benzamide scaffold.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key assays used to evaluate the biological activity of the compounds presented.
MTS Assay for Anticancer Activity
The antiproliferative activity of the narciclasine analogs was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Cell Seeding: Human colon cancer cells (HT29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, during which viable cells convert the MTS tetrazolium compound into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Agar Well Diffusion Method for Antibacterial Activity
The antibacterial activity of the benzamide derivatives was assessed using the agar well diffusion method.[2]
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Bacillus subtilis, Escherichia coli) is prepared.
-
Agar Plate Inoculation: The surface of a sterile nutrient agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A control with the solvent alone is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Determination of MIC: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that completely inhibits visible bacterial growth is recorded as the MIC.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound analogs.
References
Structure-Activity Relationship of 2-Amino-5-methylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-methylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have garnered significant interest for their potential as therapeutic agents, exhibiting a range of activities including antimicrobial, anticancer, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from closely related benzamide analogs to elucidate the impact of structural modifications on biological outcomes.
Synthetic Strategies
The synthesis of this compound derivatives typically commences with a suitable starting material, such as 2-amino-5-methylbenzoic acid or isatoic anhydride, followed by amide bond formation with a variety of amines.
A common synthetic route involves the reaction of isatoic anhydride with an appropriate amine. This can be achieved through conventional heating or microwave irradiation.[1] For instance, a solution of isatoeic anhydride in a solvent like DMF can be refluxed with the desired amine to yield the corresponding 2-aminobenzamide derivative.[1] Alternatively, a mixture of isatoic anhydride and the amine can be subjected to microwave irradiation for a shorter reaction time.[1]
Another approach starts from 2-amino-5-methylbenzoic acid, which can be coupled with various amines using standard peptide coupling reagents.
Structure-Activity Relationship Analysis
Substituents on the Amide Nitrogen
The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity of 2-aminobenzamide derivatives.
In a series of 2-amino-N-methoxybenzamide pyrimidine derivatives designed as EGFR inhibitors, the substitution pattern on the phenyl ring attached to the pyrimidine core significantly influenced the antitumor activity.[2] Compounds with electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring exhibited potent inhibitory activity against the A549, MCF-7, and PC-3 cancer cell lines, with IC50 values in the micromolar to nanomolar range.[2] Notably, compounds 5d and 5h from this series were identified as the most potent, with IC50 values of 95 nM and 71 nM against EGFR kinase, respectively.[2]
For 2-amino-1,4-naphthoquinone-benzamide derivatives , which demonstrated significant cytotoxic activity, the nature of the N-substituent was also critical.[3] Aromatic amines, particularly those with electron-withdrawing groups like a nitro substituent, led to highly potent compounds against the MDA-MB-231 breast cancer cell line.[3] For example, the aniline derivative 5e and the 3-nitroaniline derivative 5l displayed remarkable potency, with IC50 values of 0.4 µM against MDA-MB-231 cells.[3]
In the case of 4-methylbenzamide derivatives containing 2,6-substituted purines , designed as protein kinase inhibitors, the substituents on the purine ring were key determinants of anticancer activity.[4] Derivatives with two chlorine atoms at the C-2 and C-6 positions of the purine ring showed high activity against multiple cancer cell lines, including K562 and HL-60.[4]
The 2-Amino Group
The 2-amino group on the benzamide ring is often a critical pharmacophoric feature, participating in key hydrogen bonding interactions with biological targets. Modifications to this group can significantly impact activity.
The 5-Methyl Group
The 5-methyl group on the benzamide ring primarily influences the electronic properties and lipophilicity of the molecule. Its impact on activity is often considered in conjunction with the other substituents.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various series of benzamide derivatives, providing a basis for comparing the effects of different structural modifications.
Table 1: Anticancer Activity of 2-Amino-N-methoxybenzamide Pyrimidine Derivatives against EGFR Kinase and Cancer Cell Lines [2]
| Compound | R | EGFR Kinase IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 5d | 3-CF3 | 0.095 | 0.41 | 3.31 | 5.26 |
| 5h | 4-CF3 | 0.071 | 0.35 | 3.24 | 5.12 |
| Gefitinib | - | 0.02 | 0.52 | 4.87 | >10 |
| Osimertinib | - | 0.015 | 0.45 | 4.53 | >10 |
Table 2: Cytotoxic Activity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives [3]
| Compound | R | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |
| 5e | Phenyl | 0.4 | 1.8 | 0.5 |
| 5f | 2-Methylphenyl | 1.1 | 4.9 | 2.1 |
| 5g | 3-Methylphenyl | 0.7 | 3.5 | 1.2 |
| 5l | 3-Nitrophenyl | 0.4 | 2.1 | 0.8 |
| Cisplatin | - | 31.5 | 0.8 | 25.4 |
Table 3: Anticancer Activity of 4-Methylbenzamide-Purine Derivatives [4]
| Compound | R1 | R2 | K562 IC50 (µM) | HL-60 IC50 (µM) | OKP-GS IC50 (µM) |
| 7 | Cl | Cl | 2.27 | 1.42 | 4.56 |
| 10 | Cl | Cl | 2.53 | 1.52 | 24.77 |
| Sorafenib | - | - | 2.80 | 1.83 | 3.86 |
Experimental Protocols
General Synthesis of 2-Aminobenzamide Derivatives[1]
Procedure A (Conventional Heating):
-
A solution of isatoic anhydride (5–10 mmol) in 5–10 mL of DMF is prepared.
-
A solution of the desired amine derivative (5–10 mmol) in 5–10 mL of DMF is added to the isatoic anhydride solution.
-
The reaction mixture is refluxed for 6 hours and monitored by TLC.
-
After completion, the mixture is cooled to room temperature.
-
The precipitated solid product is filtered and recrystallized to yield the final 2-aminobenzamide derivative.
Procedure B (Microwave Irradiation):
-
A mixture of isatoic anhydride (5–10 mmol) and the amine derivative (5–10 mmol) is prepared with a few drops of DMF.
-
The mixture is exposed to microwave irradiation (140–420 W) for 4–10 minutes.
-
After cooling to room temperature, ice-cold water (5 mL) is added to precipitate the product.
-
The solid precipitate is filtered and recrystallized to obtain the pure product.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cancer cells (MDA-MB-231, SUIT-2, and HT-29) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.
EGFR Kinase Inhibitory Assay[2]
The EGFR kinase inhibitory activity of the compounds is typically determined using a kinase assay kit, such as the Kinase-Glo® Luminescent Kinase Assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and the inhibitory effect of the compounds is measured by the increase in luminescence.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Logical relationship of structural modifications to the biological activity of this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating DPD Inhibition: A Comparative Guide to 2-Amino-5-methylbenzamide and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydropyrimidine Dehydrogenase (DPD) inhibitors, with a focus on validating the inhibitory effects of these compounds. While 2-Amino-5-methylbenzamide has been identified as a potent DPD inhibitor, publicly available quantitative data and detailed experimental validation are limited. Therefore, this document serves to compare its reported activity with well-characterized DPD inhibitors—Gimeracil, Eniluracil, and Uracil—and provides standardized experimental protocols for validation.
Dihydropyrimidine dehydrogenase is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][3] Inhibition of DPD is a critical strategy to increase the bioavailability and efficacy of 5-FU, thereby improving therapeutic outcomes in cancer treatment.[1][4]
Comparative Analysis of DPD Inhibitors
This section provides a comparative overview of this compound and other established DPD inhibitors. The data presented is based on available literature.
| Inhibitor | Mechanism of Action | IC50 / Kᵢ | Key Characteristics |
| This compound | Reported as a potent DPD inhibitor.[5] | Data not publicly available. | Limited public data on quantitative inhibition and specific mechanism. Further validation is required. |
| Gimeracil | Competitive and reversible inhibitor of DPD.[6] | Potent inhibitor (often cited as more potent than Uracil).[1] | A component of the oral fluoropyrimidine anticancer drug S-1.[7] It enhances the plasma concentration of 5-FU.[7] |
| Eniluracil | Irreversible (suicide) inhibitor of DPD.[1] | Kₘ of 1.6 ± 0.2 μM. | Inactivates DPD through covalent modification, leading to a prolonged increase in 5-FU bioavailability.[1] |
| Uracil | Competitive inhibitor of DPD. | - | A natural substrate for DPD; used in excess to compete with 5-FU for the enzyme's active site. A component of the combination drug UFT (Tegafur-Uracil).[8] |
Experimental Protocols
To validate the inhibitory effect of a compound like this compound on DPD, a standardized enzymatic assay is required. Below is a generalized protocol for a DPD inhibition assay.
Protocol: In Vitro DPD Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DPD.
Materials:
-
Recombinant human DPD enzyme
-
5-Fluorouracil (5-FU) substrate
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound. .
-
Create a serial dilution of the test compound in the assay buffer to achieve a range of desired concentrations.
-
Prepare solutions of DPD enzyme, 5-FU, and NADPH in the assay buffer at appropriate concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the DPD enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5-FU and NADPH to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the reaction rate (initial velocity, v₀) for each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing Key Pathways and Workflows
To better understand the context of DPD inhibition, the following diagrams illustrate the metabolic pathway of 5-FU and a general workflow for validating a DPD inhibitor.
Caption: Workflow for DPD Inhibition Assay.
Caption: 5-Fluorouracil (5-FU) Metabolic Pathway.
Conclusion
The inhibition of DPD is a validated and clinically important strategy for enhancing the therapeutic efficacy of 5-FU. Established inhibitors such as Gimeracil, Eniluracil, and Uracil have well-documented mechanisms and are used in clinical practice. While this compound is reported to be a potent DPD inhibitor, there is a clear need for further research to quantify its inhibitory activity and elucidate its precise mechanism of action. The experimental protocols and comparative data provided in this guide offer a framework for the systematic validation of novel DPD inhibitors, which is essential for advancing cancer chemotherapy.
References
- 1. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 2. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimum design of experiments for enzyme inhibition kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Dihydropyrimidine Dehydrogenase Inhibition: A Comparative Guide to Alternative Assessment Methods
For researchers, scientists, and drug development professionals, the accurate assessment of dihydropyrimidine dehydrogenase (DPD) inhibition is critical. As the rate-limiting enzyme in the catabolism of fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU), DPD activity significantly influences drug efficacy and toxicity. This guide provides a comprehensive comparison of alternative, non-radioactive methods to assess DPD inhibition, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The landscape of DPD inhibition assays is evolving, moving beyond traditional radiolabeled methods to embrace techniques that offer improved safety, accessibility, and throughput. This guide explores three prominent alternative methodologies: spectrophotometric assays, High-Performance Liquid Chromatography (HPLC)-based methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Additionally, it delves into cell-based assays that provide a more physiologically relevant context for evaluating DPD inhibition.
Comparative Analysis of In Vitro DPD Inhibition Assays
The choice of an appropriate assay for assessing DPD inhibition often depends on a balance of factors including sensitivity, throughput, cost, and the specific research question. The following table summarizes the key performance characteristics of the alternative methods discussed.
| Assay Method | Principle | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Spectrophotometric | Measures the decrease in absorbance of NADPH at 340 nm as it is consumed during the DPD-catalyzed reduction of a pyrimidine substrate. | High | Low | Simple, rapid, cost-effective, amenable to high-throughput screening. | Lower sensitivity and specificity compared to chromatographic methods; potential for interference from other NADPH-utilizing enzymes. |
| HPLC-UV | Separates and quantifies the substrate (e.g., uracil) and its product (dihydrouracil) based on their retention times and UV absorbance. | Medium | Medium | Good sensitivity and specificity; allows for direct measurement of substrate turnover. | Lower throughput than spectrophotometric assays; requires specialized equipment and expertise. |
| LC-MS/MS | Separates substrate and product by liquid chromatography and detects them with high specificity and sensitivity using mass spectrometry. | Medium-High | High | Highest sensitivity and specificity; robust and reliable for complex biological matrices.[1][2] | High initial equipment cost; requires significant expertise for method development and maintenance. |
| Cell-Based | Measures the potentiation of 5-FU cytotoxicity in cancer cell lines in the presence of a DPD inhibitor. | Low-Medium | Medium | Physiologically relevant, assesses inhibitor efficacy in a cellular context. | Indirect measure of DPD inhibition; results can be influenced by other cellular factors affecting drug sensitivity. |
Pyrimidine Catabolic Pathway
Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the endogenous bases uracil and thymine, as well as the chemotherapeutic agent 5-fluorouracil.[3][4] Understanding this pathway is fundamental to interpreting the results of DPD inhibition assays.
Caption: The pyrimidine catabolic pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the discussed alternative DPD inhibition assays.
Spectrophotometric DPD Inhibition Assay
This method relies on monitoring the decrease in NADPH concentration, which absorbs light at 340 nm.
Workflow:
Caption: Spectrophotometric DPD inhibition assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of NADPH, uracil (or another DPD substrate), and the test inhibitor in a suitable solvent.
-
Prepare a solution of purified or recombinant DPD enzyme.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add the DPD enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of NADPH and uracil to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader at 37°C for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of NADPH consumption for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HPLC-Based DPD Inhibition Assay
This method provides a more direct measurement of DPD activity by quantifying the conversion of substrate to product.
Workflow:
Caption: HPLC-based DPD inhibition assay workflow.
Protocol:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing reaction buffer, DPD enzyme, NADPH, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the reaction by adding the substrate (uracil).
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile), to precipitate the protein.
-
-
Sample Preparation and HPLC Analysis:
-
Centrifuge the terminated reactions to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject an aliquot of the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Separate the substrate and product using an appropriate mobile phase and detect them using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product.
-
Calculate the percentage of substrate conversion for each inhibitor concentration.
-
Determine the IC50 value as described for the spectrophotometric assay.
-
LC-MS/MS-Based DPD Inhibition Assay
This highly sensitive and specific method is considered the gold standard for quantitative bioanalysis.
Protocol:
The protocol for an LC-MS/MS-based assay is similar to the HPLC-based method in terms of reaction setup, incubation, and termination. The key difference lies in the detection method.
-
Sample Preparation and LC-MS/MS Analysis:
-
Following protein precipitation and centrifugation, the supernatant is injected into an LC-MS/MS system.
-
Chromatographic separation is performed using an appropriate column and mobile phase.
-
The mass spectrometer is set up to detect and quantify the specific mass-to-charge ratios (m/z) of the substrate and product, often using multiple reaction monitoring (MRM) for enhanced specificity.
-
-
Data Analysis:
-
Peak areas from the MRM chromatograms are used to quantify the substrate and product.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based DPD Inhibition Assay
This assay format assesses the ability of a compound to inhibit DPD within a cellular environment, thereby potentiating the cytotoxic effects of 5-FU.
Workflow:
Caption: Cell-based DPD inhibition assay workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to express DPD (e.g., HT-29, HCT 116) under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of 5-FU and the test inhibitor.
-
Treat the cells with a range of 5-FU concentrations in the presence and absence of a fixed, non-toxic concentration of the test inhibitor. Alternatively, a matrix of concentrations for both 5-FU and the inhibitor can be tested.
-
-
Incubation and Viability Assessment:
-
Incubate the treated cells for a period that allows for the cytotoxic effects of 5-FU to manifest (typically 48-72 hours).
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Plot the percentage of viability against the 5-FU concentration for both the inhibitor-treated and untreated groups.
-
Determine the IC50 of 5-FU in the presence and absence of the inhibitor. A significant decrease in the 5-FU IC50 in the presence of the test compound indicates DPD inhibition. The potency of the inhibitor can be further characterized by determining its own IC50 for the potentiation of 5-FU cytotoxicity.[5]
-
Conclusion
The selection of an appropriate method for assessing DPD inhibition is a critical decision in drug discovery and development. While spectrophotometric assays offer a high-throughput and cost-effective initial screening option, their lower sensitivity may not be suitable for all applications. HPLC and LC-MS/MS methods provide progressively higher levels of sensitivity and specificity, with LC-MS/MS being the benchmark for accurate quantification, albeit at a higher cost.[1][2] Cell-based assays, although more complex and lower in throughput, offer invaluable insights into the functional consequences of DPD inhibition in a more physiologically relevant setting. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively advance their DPD inhibitor discovery programs.
References
- 1. lcms.cz [lcms.cz]
- 2. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress (2-Amino-5-methylbenzamide Derivative) vs. Doxorubicin: A Comparative Analysis of Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of Phortress (a derivative of 2-Amino-5-methylbenzamide) and the established chemotherapeutic agent, Doxorubicin, across various cancer models. Phortress, a novel benzothiazole derivative, has demonstrated a unique mechanism of action and selective anti-tumor activity, positioning it as a compound of interest for further investigation.
In Vitro Efficacy: A Head-to-Head Look at Cell Viability
The anti-proliferative activity of Phortress and Doxorubicin has been evaluated in a range of cancer cell lines. While direct side-by-side comparisons in large panels are limited, data from various studies allow for a compiled analysis of their half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | Phortress (as 5F 203) GI50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Sensitive (GI50 < 1 µM) | 0.1 - 2.5 | [1] |
| T47D | Breast Ductal Carcinoma | Sensitive (GI50 < 1 µM) | Not explicitly found | |
| Renal Cancer | ||||
| TK-10 | Renal Adenocarcinoma | Sensitive (GI50 < 1 µM) | Not explicitly found | |
| Ovarian Cancer | ||||
| IGROV-1 | Ovarian Adenocarcinoma | Sensitive (GI50 < 1 µM) | Not explicitly found | |
| OVCAR-5 | Ovarian Adenocarcinoma | Sensitive (GI50 < 1 µM) | Not explicitly found | |
| Colorectal Cancer | ||||
| HT29 | Colorectal Adenocarcinoma | Potent in clonogenic survival assays | > 20 (Resistant) | [1][2] |
| SW480 | Colorectal Adenocarcinoma | Potent in clonogenic survival assays | Not explicitly found | [2] |
| SW620 | Colorectal Adenocarcinoma | Potent in clonogenic survival assays | Not explicitly found | [2] |
Note: GI50 (50% growth inhibition) values for Phortress are from the NCI-60 screen and indicate sensitivity at concentrations less than 1 µM. IC50 values for Doxorubicin are compiled from multiple sources and show a range of sensitivities[1]. Direct comparative IC50 values from a single study were not available for all cell lines.
In Vivo Efficacy: Human Breast Cancer Xenograft Models
A key pre-clinical study directly compared the anti-tumor efficacy of Phortress with Doxorubicin in nine human-derived mammary carcinoma xenograft models. This provides a valuable in vivo comparison of the two agents.[3]
| Xenograft Model | Estrogen Receptor (ER) Status | Outcome of Phortress vs. Doxorubicin Treatment |
| 7 of 9 Models | Mixed | Phortress demonstrated significant and comparable anti-tumor activity to Doxorubicin.[3] |
| 1 of 9 Models | Not Specified | Phortress elicited superior anti-tumor activity compared to Doxorubicin.[3] |
| All 9 Models | Mixed | No model demonstrated complete resistance to Phortress.[3] |
This in vivo data suggests that Phortress has a potent anti-tumor effect in breast cancer models, with efficacy comparable or even superior to the standard chemotherapeutic agent, Doxorubicin.[3]
Mechanism of Action: A Tale of Two Different Pathways
The anti-cancer effects of Phortress and Doxorubicin are mediated by distinct mechanisms of action.
Phortress is a pro-drug that is converted to its active form, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The mechanism of 5F 203 is unique and relies on its interaction with the Aryl Hydrocarbon Receptor (AhR).
Doxorubicin , a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of Phortress (or 5F 203) or Doxorubicin for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of long-term cell survival.
-
Cell Seeding: A known number of cells (e.g., 200-1000 cells) are seeded into 6-well plates.
-
Treatment: Cells are treated with different concentrations of the test compound for a specified period (e.g., 24 hours).
-
Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with a 0.5% crystal violet solution.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, corrected for plating efficiency.
Western Blotting for CYP1A1 Induction
This technique is used to detect the induction of the CYP1A1 enzyme in response to Phortress treatment.
-
Cell Lysis: Cancer cells are treated with Phortress (5F 203) for 24 hours. The cells are then washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for CYP1A1 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-cancer compound like Phortress.
Conclusion
Phortress demonstrates significant anti-tumor activity in a variety of cancer models, with a mechanism of action distinct from traditional chemotherapeutics like Doxorubicin. Its efficacy in breast cancer xenograft models is particularly noteworthy, showing comparable and in one case superior activity to Doxorubicin.[3] The unique reliance of Phortress on CYP1A1 for its activation presents a potential for targeted therapy in tumors with high CYP1A1 expression or inducibility. Further research, including direct comparative studies across a broader range of cancer types and in-depth investigation of resistance mechanisms, is warranted to fully elucidate the therapeutic potential of Phortress.
References
A Comparative Analysis of Benzamide-Based Enzyme Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzamide-based inhibitors targeting three critical classes of enzymes: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Tyrosine Kinases. The benzamide scaffold has proven to be a versatile framework in medicinal chemistry, leading to the development of numerous potent and selective enzyme inhibitors. This document summarizes their performance based on quantitative experimental data, details the methodologies for key assays, and visualizes the relevant biological pathways to facilitate informed decision-making in drug discovery and development.
Performance Comparison of Benzamide-Based Inhibitors
The inhibitory activity of various benzamide-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The following tables present a comparative summary of IC50 values for representative benzamide-based inhibitors against their respective enzyme targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-based HDAC inhibitors are a significant class of epigenetic modulators, primarily targeting Class I HDACs.[1] Their selectivity offers a potential advantage over pan-HDAC inhibitors, possibly leading to improved safety profiles.[1] The table below compares the potency of several benzamide derivatives against key HDAC isoforms.
| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| Entinostat (Reference) | - | - | - | 1.7 | 2.1 | 3.4 |
| Compound A | H | 4-Cl-Ph | 1 | 0.8 | 1.2 | 1.9 |
| Compound B | OMe | 4-Cl-Ph | 1 | 0.5 | 0.9 | 1.5 |
| Compound C | H | 2-pyridyl | 1 | 2.5 | 3.1 | 4.2 |
| Compound D | OMe | 2-pyridyl | 1 | 1.8 | 2.4 | 3.1 |
Data compiled from a 2024 study by Adejare et al. providing a direct comparison under uniform experimental conditions.[2]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Benzamide derivatives are foundational to many clinically approved PARP inhibitors. They act as competitive inhibitors by mimicking the nicotinamide moiety of the NAD+ substrate.[3] These inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Note: IC50 values can vary between different studies and assay conditions.[3]
Tyrosine Kinase Inhibitors
The benzamide scaffold is also utilized in the design of tyrosine kinase inhibitors (TKIs), which target key signaling proteins involved in cell proliferation and survival. While direct head-to-head IC50 comparisons in a single study are less common in the reviewed literature, the following table provides an example of the inhibitory activity of novel 4-(arylaminomethyl)benzamide derivatives against the Epidermal Growth Factor Receptor (EGFR), a prominent tyrosine kinase.
| Compound | EGFR (% Inhibition at 10 nM) |
| Imatinib (Reference) | Not specified in this study |
| Analog 11 | 91% |
| Analog 13 | 92% |
| Analog 10 | 21% |
| Analog 20 | 65% |
Data from a study evaluating novel 4-(arylaminomethyl)benzamide derivatives as potential TKIs.[4]
Experimental Protocols
Reproducibility and validation of experimental findings are contingent on detailed methodologies. The following sections provide generalized protocols for the key assays cited in this guide.
In Vitro Enzyme Inhibition Assays
1. Fluorogenic HDAC Inhibition Assay [2]
-
Enzymes and Substrate: Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 are used. The fluorogenic substrate is typically a peptide derived from p53 (e.g., Ac-RHKK[acetyl]-AMC).[2]
-
Assay Buffer: A common buffer consists of 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4.[2]
-
Incubation: The benzamide inhibitors, at various concentrations, are pre-incubated with the respective HDAC enzymes (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) for a minimum of 5 minutes at 37°C.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to a final concentration of 20 µM. The reaction mixture is incubated for a defined period (e.g., 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3).[2]
-
Reaction Termination and Signal Development: The reaction is stopped by adding a solution containing a developing enzyme like trypsin and a potent HDAC inhibitor (e.g., SAHA) to halt further deacetylation.[2] The developing enzyme cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
2. Chemiluminescent PARP Inhibition Assay [5]
-
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Cell Lysis: Cells are treated with the PARP inhibitor at a range of concentrations for a specified time (e.g., 1 hour) before being harvested and lysed in a suitable PARP buffer.[5]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.[5]
-
PARP Reaction: The lysates are then screened for PARP activity. The assay involves the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well strip format.[5]
-
Detection: A Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR. Following the addition of an HRP substrate, the resulting luminescent signal is measured using a luminometer.[5]
-
Data Analysis: The luminescent signal is inversely proportional to the PARP inhibitory activity. IC50 values are calculated from dose-response curves.
Cell-Based Assays
Cell Viability (MTT) Assay [6][7]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells per well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with the benzamide derivatives at a range of final concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/ml, and the plates are incubated for an additional 4 hours at 37°C.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as DMSO, to each well.[6][7]
-
Absorbance Measurement: The optical density is measured at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cytotoxicity are determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs provides a clearer understanding of the context in which these inhibitors function.
Caption: HDAC inhibitor-induced apoptosis pathway.
Caption: PARP1-mediated DNA single-strand break repair pathway.
Caption: Simplified EGFR signaling pathway and TKI action.
References
Unveiling the Selectivity of 2-Amino-5-methylbenzamide: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the enzymatic cross-reactivity of 2-Amino-5-methylbenzamide, a known inhibitor of dihydropyrimidine dehydrogenase (DPD). The information is tailored for researchers, scientists, and drug development professionals to provide objective insights supported by available data and detailed experimental methodologies.
Executive Summary
This compound is recognized as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines. This role is particularly significant in the context of cancer therapies involving fluoropyrimidines like 5-fluorouracil (5-FU), where DPD activity influences drug efficacy and toxicity. While its inhibitory action on DPD is established, comprehensive public data on its cross-reactivity with other enzymes is limited. This guide synthesizes the available information, provides a detailed protocol for assessing DPD inhibition, and outlines the relevant metabolic pathway to facilitate further research into the selectivity profile of this compound.
Comparative Analysis of Enzyme Inhibition
Quantitative data on the cross-reactivity of this compound against a broad panel of enzymes is not extensively available in the public domain. Its primary reported activity is the potent inhibition of dihydropyrimidine dehydrogenase.
| Target Enzyme | This compound | Alternative Inhibitors |
| Dihydropyrimidine Dehydrogenase (DPD) | Potent Inhibitor (Specific IC50/Ki not publicly available) | Gimeracil (5-chloro-2,4-dihydroxypyridine) - IC50 ~0.2 µM |
| Other Kinases/Enzymes | Data not publicly available | Dependent on the specific enzyme |
Note: The lack of specific IC50 or Ki values for this compound highlights a gap in the current publicly accessible research. The alternative inhibitor data is provided for comparative context.
Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
To assess the inhibitory potential of this compound against DPD, a radiometric assay can be employed. This method measures the conversion of a radiolabeled substrate by DPD in the presence and absence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for dihydropyrimidine dehydrogenase.
Materials:
-
Human liver cytosol or recombinant human DPD enzyme
-
[6-¹⁴C]5-fluorouracil (radiolabeled substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
Gimeracil (positive control inhibitor)
-
Ethanol (for reaction termination)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of human liver cytosol or recombinant DPD in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH, and the DPD enzyme preparation.
-
Pre-incubation: Add the desired concentration of this compound or control (vehicle or Gimeracil) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the [6-¹⁴C]5-fluorouracil substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding ice-cold ethanol.
-
Separation and Detection: Centrifuge the terminated reaction mixture to precipitate proteins. Analyze the supernatant using HPLC to separate the substrate ([6-¹⁴C]5-fluorouracil) from the product ([6-¹⁴C]dihydrofluorouracil).
-
Quantification: Quantify the radioactivity of the substrate and product peaks using a radioactivity detector.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of DPD, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound against DPD.
Caption: The role of this compound in the pyrimidine catabolism pathway.
The Efficacy of 2-Aminobenzamide Derivatives in Oncology: A Comparative Analysis of In Vitro and In Vivo Studies
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of 2-aminobenzamide derivatives, including 2-Amino-5-methylbenzamide, as potential anti-cancer agents. This document provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The 2-aminobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Notably, compounds from this class have shown promise as anti-cancer agents through various mechanisms of action, including the inhibition of dihydropyrimidine dehydrogenase (DPD) and histone deacetylases (HDACs). This guide focuses on the in vivo and in vitro efficacy of these compounds, with a particular focus on this compound and its analogs.
Mechanism of Action: DPD and HDAC Inhibition
This compound has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, this compound can potentially enhance the efficacy and reduce the side effects of 5-FU-based therapies.
Conversely, other derivatives of 2-aminobenzamide have been extensively studied as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer. HDAC inhibitors work by inducing hyperacetylation of histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Comparative In Vitro Efficacy
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Aminobenzamide Derivative 12g | A549 (Lung) | 0.15 ± 0.02 | HDAC Inhibitor | [1] |
| HCT116 (Colon) | 0.12 ± 0.01 | HDAC Inhibitor | [1] | |
| HeLa (Cervical) | 0.21 ± 0.03 | HDAC Inhibitor | [1] | |
| A375 (Melanoma) | 0.18 ± 0.02 | HDAC Inhibitor | [1] | |
| SMMC7721 (Liver) | 0.25 ± 0.04 | HDAC Inhibitor | [1] | |
| 2-Aminobenzamide Derivative 12h | A549 (Lung) | 0.13 ± 0.01 | HDAC Inhibitor | [1] |
| HCT116 (Colon) | 0.11 ± 0.01 | HDAC Inhibitor | [1] | |
| HeLa (Cervical) | 0.19 ± 0.02 | HDAC Inhibitor | [1] | |
| A375 (Melanoma) | 0.16 ± 0.01 | HDAC Inhibitor | [1] | |
| SMMC7721 (Liver) | 0.22 ± 0.03 | HDAC Inhibitor | [1] | |
| Compound 3a | A549 (Lung) | 24.59 | Not Specified | [2] |
| Compound 3c | A549 (Lung) | 29.59 | Not Specified | [2] |
| MS-275 (Entinostat) | K562 (Leukemia) | 0.2 | HDAC Inhibitor | [3] |
| HL-60 (Leukemia) | 0.4 | HDAC Inhibitor | [3] | |
| A549 (Lung) | >10 | HDAC Inhibitor | [3] |
Comparative In Vivo Efficacy
In vivo studies using xenograft models in mice have demonstrated the anti-tumor activity of several 2-aminobenzamide derivatives. The following table summarizes the tumor growth inhibition (TGI) data from these studies.
| Compound/Analog | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| 2-Aminobenzamide Derivative 12g | A549 (Lung) | 25 mg/kg, i.p., daily | 56.9 | [1] |
| 2-Aminobenzamide Derivative 12h | A549 (Lung) | 25 mg/kg, i.p., daily | 62.7 | [1] |
| MS-275 (Entinostat) | HCT-8 (Colon) | 48.7 mg/kg, p.o., daily | 60 | [3] |
| A549 (Lung) | 48.7 mg/kg, p.o., daily | 40 | [3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[4][5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of novel compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[6][7]
-
Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-150 mm³.
-
Randomization: Randomize the mice into different treatment groups, including a vehicle control group.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneally or orally).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²) / 2.[6]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
A spectrophotometric method can be used to measure DPD activity in peripheral blood mononuclear cells (PBMCs).[8]
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Cell Lysis: Lyse the PBMCs to release the cellular contents, including the DPD enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer solution, NADPH, and the substrate (e.g., 5-fluorouracil or thymine).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of the substrate to its dihydro- form by DPD.
-
Calculation: Calculate the DPD activity based on the rate of NADPH consumption.
Conclusion
While direct efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the broader class of 2-aminobenzamide derivatives demonstrates significant potential as anti-cancer agents. Their ability to target distinct and critical pathways in cancer progression, such as DPD and HDACs, makes them a versatile scaffold for drug development. The comparative data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field to design and execute further studies to explore the full therapeutic potential of this promising class of compounds. Further investigation into the specific in vivo and in vitro efficacy of this compound is warranted to fully understand its potential as a DPD inhibitor in combination cancer therapies.
References
- 1. Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-methylbenzamide
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 2-Amino-5-methylbenzamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Disposal Overview
This compound is a chemical that requires careful handling and disposal through an approved waste disposal plant. It is harmful if swallowed or inhaled, and can cause skin and serious eye irritation[1]. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer system[2][3]. The Environmental Protection Agency (EPA) regulates chemical waste, and proper disposal is mandatory to protect human health and the environment[2][4].
Key Disposal and Safety Information
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [5] |
| Container Labeling | Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of waste generation. | [2][6] |
| Storage | Store in a locked-up, suitable container with a lid in a well-ventilated place. Keep containers closed except when adding waste. | [6][7] |
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
A chemical is considered waste when it is no longer intended for use.[6]
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[8]
-
Do not mix this compound waste with other incompatible chemical waste streams.[9]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE, including:
3. Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is compatible with this compound. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
The container must be in good condition with no leaks or rust.[6]
-
As soon as the container is used for waste collection, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][8]
-
The label must include the following information:
4. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[6][9]
-
Store the container in a designated, well-ventilated, and secure area, such as a satellite accumulation area.
-
Ensure secondary containment is used for liquid waste to prevent spills.[8][9]
5. Disposal of Contaminated Materials:
-
Solid Waste: Chemically contaminated solid waste, such as gloves, bench paper, and empty containers, must be collected in a designated, labeled hazardous waste container.[10]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, the container labels must be defaced, and the container can then be disposed of as regular trash or recycled according to your institution's policy.[6][8][9]
-
Spill Cleanup: Materials used to clean up spills of this compound (e.g., absorbent pads) must be disposed of as hazardous waste.[8]
6. Arranging for Final Disposal:
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[2][8]
-
Do not transport hazardous waste across public roads yourself.[8]
-
Complete any required waste information forms provided by your EHS department.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. chemical-label.com [chemical-label.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. pfw.edu [pfw.edu]
- 5. echemi.com [echemi.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Amino-5-methylbenzamide
Essential Safety and Handling Guide for 2-Amino-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2][3] Adherence to strict safety protocols is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Equipment Specification | Standard | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[4] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | EN 374 (EU) or equivalent. | Prevents direct skin contact and irritation. |
| Flame-retardant and impervious lab coat or coveralls. | EN ISO 27065 or equivalent. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Full-face respirator with appropriate cartridges. | NIOSH (US) or CEN (EU) approved.[3] | Required when exposure limits may be exceeded or if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation is in place and functioning correctly.[5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
2.2. Handling the Chemical
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][5] Use techniques such as gentle scooping rather than pouring from a height.
-
Portioning: When weighing or transferring the powder, do so over a contained surface, such as a weigh boat on a disposable mat, to catch any spills.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spillage.[5]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]
2.3. Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Clean Workspace: Clean the work area, ensuring any residual powder is collected for proper disposal.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated waste stream.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and disposable mats, in a clearly labeled, sealed, and suitable container for chemical waste.[5]
-
Unused Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Puncture the container to prevent reuse before discarding.[5]
3.2. Disposal Method
-
Licensed Disposal Service: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[2]
-
Local Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately.[4][5] Wash off with soap and plenty of water.[4][5] Consult a doctor if irritation persists. |
| Inhalation | Move the victim into fresh air.[5] If breathing is difficult, give oxygen.[5] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[4][5] Do not induce vomiting.[4][5] Call a doctor or Poison Control Center immediately.[4][5] |
| Spill | Evacuate personnel to a safe area.[4] Avoid dust formation.[4] Wear appropriate PPE and collect the spilled material using spark-proof tools into a suitable container for disposal.[4][5] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
